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Sulfate Ion

Cat. No.: B10795651
CAS No.: 18785-72-3
M. Wt: 96.07 g/mol
InChI Key: QAOWNCQODCNURD-UHFFFAOYSA-L
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Description

Significance of Sulfate (B86663) Ion in Earth Systems Research

The sulfate ion is a critical player in the Earth's systems, influencing geological, atmospheric, and biological processes. Its significance stems from its role in the global sulfur cycle, where it represents the most oxidized and stable form of sulfur in oxic environments fiveable.me. This cycle involves the movement and transformation of sulfur through the atmosphere, oceans, land, and lithosphere fiveable.me.

Atmospheric and Climate Impact: In the atmosphere, sulfate aerosols, tiny suspended particles, are formed from both natural sources like volcanic eruptions and anthropogenic sources such as the burning of fossil fuels ebsco.comnoaa.gov. These aerosols have a significant impact on the Earth's climate. They contribute to a phenomenon known as global dimming by reflecting sunlight back into space, which can partially offset the warming effects of greenhouse gases ebsco.com. Furthermore, sulfate aerosols act as cloud condensation nuclei, influencing cloud formation, properties, and precipitation patterns ebsco.commpg.de. Major volcanic eruptions can inject large quantities of sulfate aerosols into the stratosphere, leading to temporary global cooling periods ebsco.com.

Geochemical and Marine Systems: In marine environments, sulfate is the second most abundant anion in seawater. It plays a crucial role in the biogeochemical processes of marine sediments, particularly through dissimilatory sulfate reduction by anaerobic microorganisms wikipedia.orggeochemicalperspectives.orgfrontiersin.org. This process is a dominant pathway for the mineralization of organic matter in anoxic seabeds and links the carbon and sulfur cycles geochemicalperspectives.orgfrontiersin.orgnih.gov. The resulting sulfide (B99878) can then be reoxidized, creating a complex network of sulfur transformations frontiersin.org. The study of sulfate and its isotopes in geological formations provides valuable insights into past environmental conditions and the evolution of Earth's oceans and atmosphere geochemicalperspectives.orgnih.gov. For instance, the analysis of sulfur isotopes in ancient rocks has been used to infer past seawater sulfate concentrations and understand the redox state of the early Earth nih.govnih.govnih.govnasa.gov.

Terrestrial and Hydrological Systems: On land, sulfate is a component of various minerals, such as gypsum and barite, and is present in soils and groundwater stackexchange.com. The weathering of sulfur-containing rocks contributes to the sulfate content of rivers and lakes fiveable.me. Human activities, including agriculture and industrial processes, can also significantly increase sulfate concentrations in terrestrial and aquatic systems fiveable.memdpi.com. The oxidation of sulfide minerals, particularly pyrite (B73398), is a major process that leads to the formation of acidic sulfate soils and can release metals into the environment usgs.govresearchgate.net.

Historical Perspectives in Sulfate Studies

The study of sulfate and its related compounds has a long history, evolving from early alchemical observations to modern analytical and geochemical research.

Early Observations and Alchemical Studies: Some sulfate minerals, known as vitriols, were familiar to alchemists wikipedia.org. These transparent, glassy crystals included green vitriol (iron(II) sulfate), blue vitriol (copper(II) sulfate), and white vitriol (zinc sulfate) wikipedia.org. Alum, a double sulfate of potassium and aluminum, was also a historically important compound in the development of the chemical industry wikipedia.org. The term "sulfur" itself has ancient roots, with its use in religious ceremonies and for practical purposes dating back thousands of years baymineral.com.

The Dawn of Modern Chemistry: In the 17th and 18th centuries, scientific investigations into sulfur and its compounds intensified. Antoine Lavoisier, in 1777, correctly identified sulfur as a chemical element baymineral.com. The understanding of the this compound's structure and bonding has also evolved. Gilbert Lewis, in 1916, provided the first modern description of its bonding in terms of electron octets wikipedia.org. Later, Linus Pauling proposed a model involving d orbitals to explain the bonding in the this compound wikipedia.org.

Environmental and Earth Systems Focus: The 20th and 21st centuries have seen a significant shift in sulfate research towards its environmental and Earth systems implications. The recognition of acid rain, caused by the atmospheric conversion of sulfur dioxide to sulfuric acid, spurred extensive research into the sources, transport, and effects of sulfate pollution ebsco.comca.gov. More recently, the role of sulfate aerosols in climate change has become a major area of investigation, with studies focusing on their formation, atmospheric lifetime, and radiative effects ebsco.comnoaa.govmpg.de. The development of sophisticated analytical techniques, such as stable isotope analysis, has enabled scientists to trace the sources and transformations of sulfate in various environmental systems, providing deeper insights into biogeochemical cycles and the impact of human activities mdpi.comnih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula O4S-2 B10795651 Sulfate Ion CAS No. 18785-72-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

sulfate
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InChI

InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4)/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QAOWNCQODCNURD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

O4S-2
Source PubChem
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DSSTOX Substance ID

DTXSID3042425
Record name Sulfate
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Molecular Weight

96.07 g/mol
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CAS No.

14808-79-8, 18785-72-3
Record name Sulfate
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Record name Sulfate ion
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Record name Sulfate-35S
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Record name SULFATE ION
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Biogeochemical Cycling of Sulfate

Global Sulfur Cycle Contributions and Interconnections

The sulfate (B86663) ion is central to the global sulfur cycle, a biogeochemical process that involves the transformation of sulfur through various oxidation states. wikipedia.org This cycle is vital as sulfur is an essential element for life, being a constituent of amino acids like cysteine and thus critical for the three-dimensional structure of proteins. libretexts.orglibretexts.org The vast majority of Earth's sulfur is stored in seawater and sedimentary rocks, including evaporite minerals like gypsum and anhydrite, and sulfide (B99878) minerals such as pyrite (B73398). wikipedia.orgresearchgate.net

Sulfate enters the oceans, a major reservoir, through several key fluxes. The primary input is from riverine discharge, which carries sulfate derived from the terrestrial weathering of sulfide and sulfate minerals. wikipedia.org Other significant natural sources include volcanic and hydrothermal activity, which release reduced sulfur compounds like hydrogen sulfide (H₂S) and sulfur dioxide (SO₂) that are subsequently oxidized to sulfate in the atmosphere and oceans. wikipedia.orgresearchgate.netlumenlearning.com

The biogeochemical cycling of sulfate is deeply interconnected with other elemental cycles, most notably the carbon, oxygen, and nitrogen cycles. nih.govlumenlearning.com A critical link to the carbon cycle is through microbial processes, particularly dissimilatory sulfate reduction. nih.govfrontiersin.org In anoxic environments, sulfate-reducing microorganisms (SRMs) use sulfate as an electron acceptor to oxidize organic matter or methane for energy. wikipedia.orgnih.gov This process not only remineralizes organic carbon back to carbon dioxide (CO₂) but also produces hydrogen sulfide. wikipedia.orgnih.gov

The sulfur cycle also exerts a significant influence on the global oxygen cycle. The burial of pyrite (FeS₂), formed from the reaction of hydrogen sulfide with iron, in marine sediments represents a major long-term source of oxygen to the atmosphere. whiterose.ac.uk Conversely, the weathering of pyrite on land consumes atmospheric oxygen. whiterose.ac.uk

Furthermore, the sulfate ion is involved in the nitrogen cycle through processes like sulfate-dependent anaerobic ammonium oxidation (sulfammox), where sulfate acts as an electron acceptor for the oxidation of ammonium, providing a novel link between the two cycles. researchgate.netresearchgate.net Human activities, primarily the burning of fossil fuels, have significantly altered the global sulfur cycle by releasing large amounts of sulfur dioxide into the atmosphere. libretexts.orglumenlearning.com This SO₂ dissolves in atmospheric water droplets to form sulfuric acid (H₂SO₄), a major component of acid rain, which then deposits sulfate onto terrestrial and aquatic ecosystems. libretexts.orglumenlearning.combritannica.com

Major Global Sulfur Reservoirs Estimated Sulfur Content (kg)
Oceans (as Sulfate)1.3 x 10¹⁸
Sedimentary Rocks (Evaporites)5 x 10¹⁸
Sedimentary Rocks (Pyrite)10 x 10¹⁸

This table presents estimated values for the major global reservoirs of sulfur, highlighting the significance of oceanic sulfate and sedimentary minerals.

Aquatic System Sulfate Dynamics

Sulfate is a dominant anion in many aquatic systems, where its concentration and cycling pathways are governed by a combination of geological inputs, biological activity, and hydrological conditions.

Seawater contains a high and relatively uniform concentration of sulfate, approximately 28 millimolar (mM). nih.gov This vast reservoir is primarily controlled by the balance between riverine inputs and removal through two main processes: the burial of sulfate minerals like gypsum in evaporite deposits and the reduction of sulfate to sulfide in marine sediments with subsequent burial as pyrite. wikipedia.org

In anoxic marine sediments, the biogeochemical cycling of sulfur is predominantly driven by microbial dissimilatory sulfate reduction (DSR). nih.govfrontiersin.org This process is a key pathway for the mineralization of organic matter. nih.gov Sulfate-reducing microorganisms utilize the abundant sulfate as a terminal electron acceptor for the oxidation of buried organic carbon and, in deeper sediments, methane. nih.gov This activity is so significant that sulfate reduction can account for a substantial portion of organic carbon mineralization in marine environments. researchgate.net

The hydrogen sulfide produced during DSR is highly reactive and can undergo several fates. A large fraction, often 80-95%, is reoxidized back to sulfate by chemical or microbial reactions involving oxidants like oxygen, nitrate, manganese, and iron oxides that are present in the upper layers of the sediment or at the sediment-water interface. nih.govwhiterose.ac.uk The remaining sulfide may precipitate with iron to form iron sulfides, ultimately leading to the formation and burial of pyrite, which removes sulfur from the ocean system over geological timescales. frontiersin.org The interplay between sulfate reduction and sulfide oxidation creates a complex network of pathways involving various intermediate sulfur species such as elemental sulfur, polysulfides, and thiosulfate (B1220275). nih.govfrontiersin.org

In contrast to marine environments, sulfate concentrations in freshwater systems are typically much lower and highly variable. They are influenced by atmospheric deposition, weathering of local geology, and anthropogenic inputs. In regions with sulfur-containing minerals, weathering is a major natural source of sulfate to rivers and lakes. Atmospheric deposition, including acid rain resulting from industrial pollution, can also be a significant contributor. lumenlearning.com

Within freshwater sediments, sulfate reduction can occur, but its importance relative to other anaerobic respiration processes, like methanogenesis, depends on sulfate availability. When sulfate concentrations are sufficiently high, sulfate reduction can outcompete methanogenesis for electron donors like hydrogen and acetate. nih.gov However, in many low-sulfate freshwater systems, methanogenesis is the dominant terminal pathway for organic matter decomposition. The addition of sulfate to such systems, for instance through pollution, can significantly alter the carbon cycle by stimulating sulfate reduction and inhibiting methane formation. nih.gov

The concentration of sulfate in groundwater can range from negligible to several thousand milligrams per liter. The geochemistry of groundwater sulfate is determined by the sources within the aquifer and the biogeochemical reactions that occur as water moves through the subsurface.

Major natural sources of sulfate in groundwater include:

Dissolution of Evaporite Minerals: Aquifers containing gypsum (CaSO₄·2H₂O) and anhydrite (CaSO₄) can contribute high concentrations of sulfate to the groundwater through simple dissolution.

Oxidation of Sulfide Minerals: The weathering of sulfide minerals, particularly pyrite (FeS₂), in the presence of oxygen (often introduced through recharge) is a common source of sulfate. This process also generates acidity.

Atmospheric Deposition: Sulfate from both natural and anthropogenic atmospheric sources can infiltrate soils and recharge groundwater systems.

Once in the groundwater, sulfate concentrations can be modified by several processes. In anoxic parts of an aquifer where organic carbon is available, sulfate-reducing bacteria can consume sulfate, leading to decreased concentrations and the production of hydrogen sulfide. This can lead to the precipitation of sulfide minerals if reactive metals are present.

Source/Process Effect on Groundwater Sulfate Concentration Associated Chemical Signature
Gypsum/Anhydrite DissolutionIncreaseIncreased Calcium
Pyrite OxidationIncreaseIncreased Iron, Decreased pH (Acidity)
Atmospheric DepositionIncreaseVaries with source (e.g., industrial pollutants)
Sulfate ReductionDecreaseIncreased Bicarbonate, Presence of H₂S

This interactive table summarizes the primary sources and processes affecting sulfate concentrations in groundwater and their typical geochemical indicators.

Terrestrial Sulfate Dynamics

In terrestrial ecosystems, sulfate dynamics are governed by inputs from the atmosphere, weathering of minerals, biological uptake, and microbial transformations within the soil profile.

Sulfate in soils originates from atmospheric deposition and the weathering of parent rock material. lumenlearning.comnih.gov It exists in both organic and inorganic forms. Plants and microorganisms can take up sulfate from the soil solution, a process known as assimilatory sulfate reduction, to synthesize essential sulfur-containing organic molecules like amino acids and proteins. wikipedia.orgbritannica.com

The movement and retention of sulfate in soils are influenced by several factors. Sulfate is an anion and can be readily leached from soils, particularly in sandy soils with low organic matter. However, in more weathered, acidic soils rich in iron and aluminum oxides, sulfate can be adsorbed onto mineral surfaces, which retards its movement. nih.gov

In anaerobic soil microsites or waterlogged sediments, dissimilatory sulfate reduction can occur, converting sulfate to hydrogen sulfide. britannica.com Conversely, the decomposition of organic matter mineralizes organic sulfur back into inorganic sulfate. britannica.com These microbial transformations, along with fluxes from atmospheric deposition, plant uptake, and leaching, create a dynamic pool of sulfate in soils and terrestrial sediments. nih.gov

Wetland Sulfate Biogeochemistry

Wetlands are crucial ecosystems characterized by water-saturated soils, which create steep gradients in soil redox conditions that drive complex biogeochemical cycling of elements. nih.gov These environments can act as significant carbon sinks, but their response to environmental changes is a key area of scientific investigation. nih.gov While often considered methanogenic environments, a hidden sulfur cycle plays a vital role in wetland biogeochemistry. nih.gov

Dissimilatory sulfate reduction (DSR) is a key process in this cycle, with rates often comparable to those in marine surface sediments. nih.gov This process can account for 36–50% of anaerobic carbon mineralization in these ecosystems. nih.gov Because sulfate reduction is thermodynamically more favorable than methanogenesis, it can effectively reduce the production of methane, a potent greenhouse gas. nih.gov

Despite low standing pools of sulfate, typically in the micromolar range, sulfate reduction occurs over long periods in these low-sulfate environments. nih.gov Sulfate reduction rates can vary dramatically, from undetectable to over 1,000 nmol cm⁻³ day⁻¹. nih.gov

The biogeochemistry of wetlands is also subject to seasonal variations. In both tidal freshwater and brackish marshes, the importance of microbial Fe(III) reduction is often greatest in the early summer and decreases as the season progresses. si.edu This decline is accompanied by an increase in either methanogenesis in freshwater marshes or sulfate reduction in brackish marshes. si.edu In brackish marshes, seasonal biogeochemical patterns are influenced by factors like water table depth and iron-sulfur interactions. si.edu In freshwater marshes, plant-mediated processes appear to directly affect the rates of Fe(III) reduction and methanogenesis. si.edu

The presence of vegetation also influences sulfate reduction. Plant roots can transfer oxygen to the rhizosphere, which can inhibit the activity of sulfate-reducing bacteria, particularly in winter. nih.govresearchgate.net The type of plant species can also impact the abundance and diversity of these microbial communities. researchgate.net

Sulfate pollution in freshwater wetlands can stimulate sulfate reduction, leading to the mobilization of phosphate (B84403) and ammonium, a process known as internal eutrophication. ru.nl This can induce major changes in the vegetation composition. ru.nl The sulfide produced during sulfate reduction can also be toxic to some plant species. ru.nl

ParameterFreshwater MarshBrackish MarshSalt Marsh
Dominant Anaerobic Process Methanogenesis (with seasonal Fe(III) reduction) si.eduSulfate Reduction (with seasonal Fe(III) reduction) si.eduSulfate Reduction researchgate.net
Sulfate Turnover Time 3–8 days researchgate.net3–8 days researchgate.net~40 days researchgate.net
Soil Composition Predominantly organic matter researchgate.netPredominantly organic matter researchgate.netPredominantly minerals researchgate.net
Redox Potential Generally more oxidized researchgate.netIntermediateGenerally more reduced researchgate.net
Methane Emissions HigherLowerLowest researchgate.net

Table 1: Comparison of Biogeochemical Characteristics in Different Wetland Types

Atmospheric Sulfate Processes

Volcanic Sulfate Aerosol Formation and Dispersion

Volcanic eruptions are a significant natural source of sulfur dioxide (SO₂) to the atmosphere. Once in the atmosphere, SO₂ is oxidized to form sulfuric acid (H₂SO₄), which then nucleates to form sulfate aerosols. These aerosols are microscopic liquid droplets of sulfuric acid and water.

The formation of volcanic sulfate aerosols begins with the oxidation of SO₂. This can occur through two primary pathways:

Gas-phase oxidation: SO₂ reacts with the hydroxyl radical (OH) to form the HOSO₂ radical, which then reacts with oxygen (O₂) to produce sulfur trioxide (SO₃) and the hydroperoxyl radical (HO₂). SO₃ rapidly reacts with water vapor (H₂O) to form sulfuric acid.

Aqueous-phase oxidation: SO₂ dissolves in water droplets and is oxidized by dissolved oxidants such as hydrogen peroxide (H₂O₂), ozone (O₃), and oxygen, often catalyzed by transition metals like iron and manganese.

Once formed, sulfuric acid molecules can undergo homogeneous nucleation, where they collide and stick together to form new aerosol particles. These newly formed particles can then grow through condensation of more sulfuric acid and water vapor, and by coagulation with other aerosol particles.

The dispersion of these sulfate aerosols is governed by atmospheric circulation patterns. Large, explosive eruptions that inject SO₂ into the stratosphere can lead to the formation of a global layer of sulfate aerosols. This stratospheric aerosol layer can persist for several years, as the removal processes in the stratosphere are much slower than in the troposphere. The aerosols are transported globally by the Brewer-Dobson circulation, a slow, large-scale circulation that moves air from the tropics towards the poles.

Tropospheric and Stratospheric Sulfate Dynamics

The dynamics of sulfate aerosols differ significantly between the troposphere and the stratosphere.

Tropospheric Sulfate Dynamics:

In the troposphere, the layer of the atmosphere closest to the Earth's surface, sulfate aerosols have a relatively short residence time, typically on the order of days to a week. Their primary sources include volcanic emissions, industrial pollution, and the oxidation of dimethyl sulfide (DMS) produced by marine phytoplankton.

The removal of tropospheric sulfate aerosols is primarily through wet and dry deposition. Wet deposition occurs when the aerosols are incorporated into cloud droplets and then removed from the atmosphere through precipitation (rain, snow, etc.). Dry deposition involves the direct settling of aerosol particles onto the Earth's surface.

Stratospheric Sulfate Dynamics:

In the stratosphere, the layer above the troposphere, sulfate aerosols have a much longer residence time, on the order of one to three years. The primary source of stratospheric sulfate aerosols is the injection of SO₂ from large volcanic eruptions.

The removal of stratospheric aerosols is much slower due to the lack of precipitation in this layer. The primary removal mechanism is the slow transport of air from the stratosphere to the troposphere, where the aerosols can then be removed by wet and dry deposition. This slow removal process allows the stratospheric aerosol layer to persist and have a significant impact on the Earth's climate by scattering incoming solar radiation back to space, leading to a cooling effect at the surface.

The seasonal cycle of plant activity can also influence subsurface biogeochemistry in wetlands. si.edu For instance, in midsummer, Fe(III) reduction can account for a greater fraction of total anaerobic metabolism in the rhizosphere-influenced surface soils. si.edu

Microbial Mediated Sulfate Transformations

Dissimilatory Sulfate Reduction (DSR) Mechanisms

Dissimilatory sulfate reduction (DSR) is a form of anaerobic respiration used by a diverse group of microorganisms, known as sulfate-reducing microorganisms (SRMs), to generate energy. In this process, sulfate (SO₄²⁻) is used as the terminal electron acceptor for the oxidation of organic compounds or molecular hydrogen (H₂). The end product of this reduction is hydrogen sulfide (H₂S).

The DSR pathway involves a series of enzymatic steps:

Sulfate Activation: Sulfate is an energetically stable molecule and must first be activated. The enzyme ATP sulfurylase catalyzes the reaction of sulfate with adenosine (B11128) triphosphate (ATP) to form adenosine 5'-phosphosulfate (APS) and pyrophosphate (PPi).

Reduction of APS: The sulfur in APS is then reduced to sulfite (B76179) (SO₃²⁻) by the enzyme APS reductase, with the release of adenosine monophosphate (AMP).

Reduction of Sulfite: The final step is the reduction of sulfite to sulfide (S²⁻) by the enzyme dissimilatory sulfite reductase (Dsr). This is a complex, multi-electron transfer process.

2CH₃CH(OH)COO⁻ + SO₄²⁻ → 2CH₃COO⁻ + 2HCO₃⁻ + H₂S

DSR is a critical process in the biogeochemical cycling of sulfur and carbon, particularly in anaerobic environments such as marine sediments and wetlands. nih.gov In wetlands, DSR can be a significant pathway for the decomposition of organic matter, contributing substantially to anaerobic carbon mineralization. nih.gov The sulfide produced can react with iron minerals to form iron sulfides, a process that can aid in the immobilization of iron and other trace elements. uol.de

Assimilatory Sulfate Reduction (ASR) Pathways

Assimilatory sulfate reduction (ASR) is the process by which sulfate is reduced and incorporated into sulfur-containing organic compounds, such as the amino acids cysteine and methionine. This pathway is essential for the growth of a wide range of organisms, including plants, fungi, and many bacteria, as it provides the sulfur necessary for the synthesis of proteins and other essential biomolecules.

The ASR pathway shares some initial steps with DSR but diverges in the later stages. The key steps in ASR are:

Sulfate Activation: Similar to DSR, sulfate is activated by ATP sulfurylase to form APS.

Phosphorylation of APS: In most organisms that perform ASR, APS is further phosphorylated by the enzyme APS kinase to form 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

Reduction of PAPS: The sulfate group of PAPS is then reduced to sulfite by the enzyme PAPS reductase.

Reduction of Sulfite: Sulfite is then reduced to sulfide by the enzyme sulfite reductase.

Incorporation of Sulfide: The resulting sulfide is then incorporated into an organic molecule, typically O-acetylserine, to form cysteine. This reaction is catalyzed by the enzyme O-acetylserine (thiol) lyase.

Unlike DSR, which is a respiratory process used for energy conservation, ASR is an anabolic process used for the biosynthesis of essential cellular components.

Microbial Sulfate Oxidation Processes

Microbial oxidation of reduced sulfur compounds is a critical process in the global sulfur cycle, converting compounds like hydrogen sulfide (H₂S), elemental sulfur (S⁰), thiosulfate (S₂O₃²⁻), and sulfite (SO₃²⁻) back to sulfate (SO₄²⁻). This process is predominantly carried out by a diverse group of prokaryotes known as sulfur-oxidizing bacteria (SOB) and some archaea. These microorganisms harness the energy released from sulfur oxidation to fuel their metabolic activities, often coupling it to the fixation of carbon dioxide. wikipedia.org The specific mechanisms and pathways can vary significantly depending on the microorganism and the prevailing environmental conditions, particularly the availability of electron acceptors.

Under aerobic conditions, oxygen (O₂) is the most common terminal electron acceptor. However, in anoxic environments, various other compounds can serve this role, including nitrate (NO₃⁻), nitrite (NO₂⁻), and even metallic iron. wikipedia.orgwikipedia.org Some phototrophic sulfur bacteria can use light energy to drive the oxidation of sulfur compounds under anaerobic conditions. wikipedia.org

Several key metabolic pathways are involved in microbial sulfur oxidation:

Sox (Sulfur Oxidation) System: This is a well-studied, multi-enzyme pathway found in many sulfur-oxidizing bacteria. wikipedia.org The Sox system is capable of completely oxidizing thiosulfate to sulfate. It is a central pathway in facultative bacteria from the Alphaproteobacteria (e.g., Paracoccus). oup.com The gene cluster coding for the Sox system comprises at least 15 genes in some bacteria, such as Paracoccus pantotrophus. nih.gov

Sulfide:quinone oxidoreductase (SQR) Pathway: This pathway is widespread among both bacteria and archaea and initiates the oxidation of sulfide. wikipedia.orgopenmicrobiologyjournal.com It involves the formation of intermediate compounds like sulfite (SO₃²⁻) and adenosine 5'-phosphosulfate (APS). wikipedia.org The SQR pathway has been identified in the majority of sulfide-oxidizing prokaryotes, including Proteobacteria, Chlorobi, Cyanobacteria, and Aquificales. openmicrobiologyjournal.com

Reverse Dissimilatory Sulfite Reductase (rDSR) Pathway: As the name suggests, this pathway is essentially the reverse of the dissimilatory sulfite reduction pathway used by sulfate-reducing bacteria. It is another important mechanism for the oxidation of sulfur compounds. wikipedia.org

Thiosulfate Oxidation via Tetrathionate: Some chemolithotrophic bacteria, particularly certain Gamma- and Betaproteobacteria, oxidize thiosulfate through a tetrathionate (S₄O₆²⁻) intermediate. wikipedia.org In contrast, anoxygenic phototrophic green and purple sulfur bacteria utilize a branched thiosulfate oxidation pathway where insoluble globules of elemental sulfur are formed as an intermediate. wikipedia.org

Chemolithoautotrophic denitrifiers are a notable group that couple the oxidation of reduced sulfur compounds to the reduction of nitrate. researchgate.net For instance, Thiobacillus denitrificans can anaerobically oxidize sulfide to sulfate using nitrate as the electron acceptor, which is consequently reduced to dinitrogen (N₂). wikipedia.org The ratio of sulfide to nitrate can influence the end product of oxidation; when nitrate is limiting, sulfide may only be partially oxidized to elemental sulfur. researchgate.net

The table below summarizes key microbial sulfate oxidation processes and the microorganisms involved.

Process/PathwayDescriptionKey MicroorganismsElectron Acceptor(s)
Aerobic Sulfur Oxidation Oxidation of reduced sulfur compounds using oxygen as the terminal electron acceptor.Beggiatoa, Thiobacillus, Acidithiobacillus wikipedia.orgOxygen (O₂)
Anaerobic Sulfur Oxidation (Denitrification) Oxidation of reduced sulfur compounds coupled to the reduction of nitrate or nitrite.Thiobacillus denitrificans, Thiomicrospira denitrificans, Arcobacter spp. wikipedia.orgNitrate (NO₃⁻), Nitrite (NO₂⁻)
Phototrophic Sulfur Oxidation Light-dependent oxidation of reduced sulfur compounds under anaerobic conditions.Green sulfur bacteria (Chlorobium), Purple sulfur bacteria (Allochromatium) wikipedia.orgresearchgate.netNone (light energy)
Sox System A comprehensive enzymatic pathway for the complete oxidation of thiosulfate.Paracoccus pantotrophus nih.govOxygen, Nitrate
SQR Pathway Initiates sulfide oxidation, widespread among prokaryotes.Green sulfur bacteria, Proteobacteria, Cyanobacteria wikipedia.orgopenmicrobiologyjournal.comQuinone pool

Ecology and Diversity of Sulfate-Transforming Microorganisms

Sulfate-transforming microorganisms, encompassing both sulfate-reducing and sulfur-oxidizing prokaryotes, are ubiquitous and play pivotal roles in the biogeochemical cycles of sulfur and carbon. nih.govnih.gov They inhabit a vast range of environments, from marine sediments and hydrothermal vents to terrestrial soils and freshwater wetlands. wikipedia.orgasm.org The diversity and community structure of these microorganisms are shaped by various ecological factors, including the availability of electron donors and acceptors, temperature, salinity, and pH. nih.govresearchgate.net

Sulfate-Reducing Microorganisms (SRM)

Sulfate-reducing microorganisms (SRM) are a diverse group of anaerobic prokaryotes that utilize sulfate as the terminal electron acceptor for respiration, producing hydrogen sulfide as a major end product. wikipedia.org This process, known as dissimilatory sulfate reduction, is a key driver of anaerobic decomposition, particularly in marine environments where sulfate is abundant. nih.gov In marine sediments, sulfate reduction can account for up to 50% of the mineralization of organic matter. nih.gov

SRM are not a monophyletic group and are found across various bacterial and archaeal phyla. The functional gene dsrAB, which encodes the alpha and beta subunits of dissimilatory sulfite reductase, is a key phylogenetic marker for identifying SRM. oup.comnih.gov

Diversity in Marine Environments: In marine sediments, the class Deltaproteobacteria is particularly important, with the family Desulfobacteraceae often being one of the most abundant and active groups. nih.gov Genera such as Desulfobacca, Desulfovibrio, Syntrophobacter, Desulforhopalus, Desulfarculus, and Desulfobulbus are commonly found. asm.orgnih.gov

Diversity in Hypersaline Environments: Extreme hypersaline locations, like the Great Salt Lake, host specialized SRM communities. Studies have revealed a high diversity of sequences related to the genus Desulfohalobium and novel lineages within the families Desulfohalobiaceae and Desulfobacteraceae. oup.com

Diversity in Terrestrial and Freshwater Environments: In terrestrial soils, particularly in flooded soils, wetlands, and peatlands, SRM are active contributors to nutrient cycling. asm.org Common soil taxa include Desulfitobacterium, Desulfosporosinus, Desulfuromonas, and Desulfotomaculum. asm.org In wetlands, where sulfate concentrations are often low, sulfate reduction can still contribute significantly to anaerobic carbon mineralization, with rates comparable to those in marine surface sediments. nih.gov

Diversity in Engineered Systems: SRM are also prevalent in engineered environments such as sulfidogenic bioreactors and corrosive high-temperature oil reservoirs. nih.govfrontiersin.org In oil reservoirs, genera like Desulfotignum, Desulfovibrio, and Thermodesulforhabdus, along with the archaeon Archaeoglobus, are frequently detected and are implicated in microbially influenced corrosion. frontiersin.org

Sulfur-Oxidizing Microorganisms (SOM)

Sulfur-oxidizing microorganisms (SOM) are a functionally diverse group that oxidizes reduced sulfur compounds back to sulfate. nih.gov They include aerobic, anaerobic, and facultative organisms, with many being obligate or facultative autotrophs that fix carbon dioxide. wikipedia.org Key functional genes used to identify SOB include soxB. nih.gov

Ecology and Diversity: SOM are found in environments where reduced sulfur compounds and a suitable electron acceptor (like oxygen or nitrate) coexist. wikipedia.org These habitats include marine sediments, hydrothermal vents, sulfidic caves, and oxygen minimum zones. wikipedia.org

Key Genera: A wide phylogenetic range of prokaryotes can oxidize sulfur. Aerobic sulfur-oxidizing prokaryotes include genera such as Acidithiobacillus, Beggiatoa, Thiobacillus, and Sulfurimonas. wikipedia.orgnih.gov In landfill cover soils, genera like Halothiobacillus, Thiobacillus, and Thiovirga have been identified, with their distribution influenced by soil pH and organic matter content. researchgate.net

Phototrophic Sulfur Bacteria: Anaerobic phototrophs, such as green sulfur bacteria (e.g., Chlorobium) and purple sulfur bacteria, utilize light energy to oxidize sulfide and elemental sulfur. wikipedia.orgoup.com

Syntrophic Relationships: In many environments, sulfate-reducing and sulfur-oxidizing microorganisms exist in close proximity, creating tight biogeochemical cycles. For example, filamentous Thioploca (a sulfide oxidizer) can be found in association with filamentous sulfate-reducing bacteria of the genus Desulfonema. oup.com

The following table provides an overview of the diversity of key sulfate-transforming microorganisms and their typical habitats.

Functional GroupKey GeneraTypical Habitats
Sulfate-Reducing Bacteria (SRB) Desulfovibrio, Desulfobacter, DesulfobulbusMarine Sediments, Anoxic Waters nih.govasm.org
DesulfohalobiumHypersaline Sediments oup.com
Desulfotomaculum, DesulfosporosinusTerrestrial Soils, Wetlands asm.org
Desulfotignum, ThermodesulforhabdusOil Reservoirs frontiersin.org
Sulfate-Reducing Archaea (SRA) ArchaeoglobusHigh-Temperature Oil Reservoirs, Hydrothermal Vents frontiersin.org
Sulfur-Oxidizing Bacteria (SOB) - Chemotrophs Thiobacillus, Acidithiobacillus, BeggiatoaMarine Sediments, Hydrothermal Vents, Acid Mine Drainage wikipedia.org
Halothiobacillus, ThiovirgaLandfill Cover Soils researchgate.net
Thiomicrospira, ArcobacterMarine Environments, Denitrifying Bioreactors wikipedia.org
Sulfur-Oxidizing Bacteria (SOB) - Phototrophs Chlorobium, Chlorobaculum (Green Sulfur Bacteria)Anoxic, Sulfidic Water Columns (Photic Zone) oup.comopenmicrobiologyjournal.com
Allochromatium (Purple Sulfur Bacteria)Anoxic, Sulfidic Water Columns (Photic Zone) researchgate.net

Geochemical Research on Sulfate Minerals and Interactions

Formation, Dissolution, and Transformation Kinetics of Sulfate (B86663) Minerals

Sulfate minerals, characterized by the presence of the sulfate ion (SO₄²⁻) within their crystal structures, are diverse and commonly found in various geological settings. They are typically classified as either anhydrous or hydrous sulfates, with their formation often linked to specific geochemical conditions.

Formation: Sulfate minerals frequently precipitate from evaporating saline waters, forming extensive evaporite deposits. Gypsum (CaSO₄·2H₂O), the most common hydrous sulfate, is abundant in such environments, as are anhydrous sulfates like anhydrite (CaSO₄) libretexts.org, wikipedia.org. Anhydrite commonly occurs in sedimentary basins alongside gypsum and can alter to gypsum over time libretexts.org. Barite (BaSO₄), a dense anhydrous sulfate, is also found in evaporite deposits, as well as in hydrothermal veins nsw.gov.au, wikipedia.org. Celestite (SrSO₄) and anglesite (PbSO₄) are other significant anhydrous sulfates libretexts.org, wikipedia.org. Furthermore, sulfate minerals can form as secondary minerals in the oxidizing zones of sulfide (B99878) ore deposits, often resulting from the oxidation of sulfide minerals researchgate.net, wikipedia.org. In hydrothermal systems, sulfates can precipitate from mineralizing fluids libretexts.org.

Dissolution and Transformation Kinetics: The dissolution and precipitation rates of sulfate minerals are critical for understanding their behavior in geological systems. The concentration of dissolved sulfate is a primary control on the precipitation and dissolution of minerals like anhydrite geoscienceworld.org. While many silicate (B1173343) minerals dissolve slowly, sulfate minerals, such as anhydrite, exhibit faster reaction kinetics, readily participating in precipitation and dissolution processes on laboratory timescales geoscienceworld.org. The transformation of anhydrite to gypsum, a process driven by changes in hydration state, is a common example of sulfate mineral transformation libretexts.org. Research also investigates the dissolution kinetics of specific sulfate minerals like gypsum and jarosite under varying pH and temperature conditions, providing insights into their stability and reactivity academie-sciences.fr, semineral.es. For instance, jarosite dissolution studies have explored its behavior across different pH values (1.5–3.0) and temperatures academie-sciences.fr.

Sulfate-Rock/Sediment Interactions

The interaction of sulfate with rocks and sediments is profoundly influenced by microbial activity, particularly microbial sulfate reduction (MSR), and by the physical and chemical properties of the host materials.

Microbial Sulfate Reduction (MSR) in Sediments: In anoxic sedimentary environments, MSR is a dominant biogeochemical process. Sulfate-reducing microorganisms (SRM) utilize sulfate as an electron acceptor, oxidizing organic matter and producing sulfide researchgate.net. This process is crucial for the cycling of sulfur, iron, and carbon in marine and freshwater sediments uni-oldenburg.de, researchgate.net. The activity of sulfate-reducing bacteria significantly impacts metal cycling, leading to the formation of iron sulfide minerals when sulfide interacts with dissolved iron uni-oldenburg.de, researchgate.net. Porewater sulfate concentration profiles within sediment columns can delineate zones of sulfate consumption and diffusion, reflecting the extent of MSR nih.gov. Studies indicate that MSR rates can be high in the upper sediment layers but may decrease with depth due to the shift towards more refractory organic matter uni-oldenburg.de. The sulfur isotope signatures of minerals like pyrite (B73398) can provide evidence for the extent and origin of sulfate reduction bohrium.com, geoscienceworld.org.

Sulfate-Rock Interactions: Sulfate minerals can interact with host rocks through dissolution and precipitation. For example, in carbonate-rich environments, sulfate-bearing waters can lead to the dissolution of carbonates and the precipitation of sulfate minerals, potentially affecting rock porosity and permeability semineral.es. The presence of sulfate in sedimentary basins is a key factor in the formation of evaporite sequences, which are often interbedded with carbonates and clastic sediments libretexts.org.

Sulfate Scale Formation and Inhibition Mechanisms

Sulfate scales, primarily composed of calcium sulfate (gypsum, anhydrite), strontium sulfate, and barium sulfate, represent a significant challenge in various industrial water systems, including oilfields and geothermal energy production.

Scale Formation Mechanisms: Sulfate scale formation is typically triggered by the mixing of incompatible brines or by changes in water chemistry, such as evaporation or temperature fluctuations, leading to supersaturation with respect to sulfate minerals medwinpublishers.com. In oilfields, the blending of formation brine with injected seawater is a common cause of sulfate scale deposition medwinpublishers.com. In geothermal systems, while silica (B1680970) and carbonate scales are prevalent, sulfate scales can also form, sometimes co-precipitating with metals and silica under specific temperature, pressure, and pH conditions onepetro.org. The process involves supersaturation, nucleation, crystal growth, adhesion, and aging, influenced by factors such as water chemistry, flow rate, temperature, and surface characteristics researchgate.net.

Inhibition Mechanisms: To mitigate scale formation, chemical inhibitors are widely employed. These compounds interfere with the nucleation and growth of sulfate crystals, often by adsorbing onto crystal surfaces and distorting their lattice structure, thereby delaying or preventing scale deposition medwinpublishers.com, whiterose.ac.uk. For instance, inhibitors can modify crystal morphology and increase induction times for precipitation medwinpublishers.com. However, the effectiveness of inhibitors can vary, with some acting as crystallization promoters rather than hindrances under certain conditions whiterose.ac.uk. In geothermal applications, scale inhibitors must possess high thermal stability (up to 250°C) and tolerance to high salinity and calcium concentrations onepetro.org. The timing and method of inhibitor injection are also critical for effective scale management whiterose.ac.uk.

Role of Sulfate in Ore Genesis and Hydrothermal Systems

The this compound plays a multifaceted and critical role in the formation of mineral deposits, particularly within hydrothermal systems. Its presence influences fluid chemistry, metal transport, and the precipitation of ore minerals.

Hydrothermal Fluid Chemistry and Metal Transport: Sulfate is a common solute in hydrothermal fluids, originating from the dissolution of sulfate minerals or the oxidation of sulfides minsocam.org, researchgate.net. In some magmatic-hydrothermal systems, particularly those associated with rare earth element (REE) deposits, sulfate-rich fluids are significant geoscienceworld.org. The solubility of certain sulfates, like sodium sulfate, can increase considerably in the presence of silica at elevated temperatures and pressures, leading to the formation of extremely sulfate-rich fluids geoscienceworld.org. Research suggests that sulfate ions are more effective than chloride ions in complexing REE(III), facilitating the transport of REEs as sulfate complexes in hydrothermal fluids geoscienceworld.org, geoscienceworld.org. This offers an alternative model for REE transport in ore-forming systems.

Influence on Mineral Precipitation and Acidity: The geochemical behavior of sulfate in hydrothermal systems can directly or indirectly influence ore genesis. For example, the rate of sulfate reduction can affect the redox potential (Eh) of hydrothermal solutions, influencing the precipitation of certain ore minerals usgs.gov. In acid-sulfate hydrothermal alteration zones, sulfur gases (H₂S, SO₂) can react to form sulfuric acid (H₂SO₄), increasing fluid acidity and driving the formation of minerals like alunite (B1170652) and halloysite (B83129) cambridge.org. This acidity can also lead to the mobilization and precipitation of metals. Sulfate minerals themselves can act as gangue minerals in hydrothermal veins wikipedia.org. The interplay between sulfate, sulfide oxidation, and mineral precipitation is fundamental to understanding the formation of various ore deposit types.

Common Sulfate Minerals and Related Compounds

The following table lists key sulfate minerals discussed, along with their chemical formulas and some physical properties where available in the cited literature.

Mineral NameChemical FormulaCrystal ClassMohs HardnessSpecific GravityPrimary Occurrence/Context
GypsumCaSO₄·2H₂OMonoclinic1.5–22.314–2.328Evaporite deposits, hydrothermal veins, precipitates libretexts.org, wikipedia.org
AnhydriteCaSO₄(Orthorhombic)--Evaporite deposits, sedimentary rocks libretexts.org, wikipedia.org
BariteBaSO₄Orthorhombic2.5–3.54.3–4.6Evaporite deposits, hydrothermal veins nsw.gov.au, wikipedia.org
CelestiteSrSO₄(Orthorhombic)--Evaporite deposits, hydrothermal veins libretexts.org, wikipedia.org
AnglesitePbSO₄(Orthorhombic)--Oxidizing zones of lead sulfide deposits libretexts.org, wikipedia.org
CreediteCa₃Al₂SO₄(OH)₂F₈·2H₂OMonoclinic3.52.71Hydrothermal veins nsw.gov.au
ChalcanthiteCuSO₄·5H₂OTriclinic2.53.60–3.65Hydration product of copper sulfides libretexts.org, wikipedia.org
EpsomiteMgSO₄·7H₂OOrthorhombic2–2.51.68–1.70Evaporite deposits, mine waters libretexts.org, wikipedia.org
JarositeKFe₃(SO₄)₂(OH)₆Trigonal2.5–3.52.7–3.3Acid sulfate alteration, acid rock drainage academie-sciences.fr, wikipedia.org

Other Mentioned Compounds and Ions: this compound (SO₄²⁻), Pyrite (FeS₂), Halite (NaCl), Calcite (CaCO₃), Silica (SiO₂), Metal silicates, Iron Sulfides, Magnesium Hydroxide (B78521), Calcium Phosphate (B84403), Monazite, Thorianite, Chromite, Magnetite, Pentlandite, Pyrrhotite, Galena, Sphalerite, Arsenopyrite, Marcasite, Alunite (KAl₃(SO₄)₂(OH)₆), Halloysite, Kaolinite, Carbonate minerals, Phyllosilicates, Ammonia (NH₃), Carbon Dioxide (CO₂), Hydrogen Sulfide (H₂S), Methane (CH₄), Hydrogen Sulfuric Acid (H₂SO₄), Sodium Sulfate (Na₂SO₄), Magnesium Sulfate (MgSO₄), Lithium Sulfate (Li₂SO₄).

Advanced Analytical Methodologies in Sulfate Research

Stable Isotope Systematics and Applications (Sulfur, Oxygen, Hydrogen Isotopes)

Stable isotope analysis of sulfate (B86663) minerals provides invaluable information for understanding geological and environmental systems. usgs.gov All sulfate minerals can yield sulfur and oxygen isotope data. usgs.govgeoscienceworld.orggeoscienceworld.org Hydrous sulfates, such as gypsum, also provide oxygen and hydrogen isotope data from their water of hydration. usgs.govgeoscienceworld.orggeoscienceworld.org More complex sulfate minerals like alunite (B1170652) and jarosite can offer oxygen and hydrogen isotope data from hydroxyl sites. usgs.govgeoscienceworld.orggeoscienceworld.org The applications of these stable isotope data are primarily categorized into geothermometry and tracer studies. usgs.govgeoscienceworld.orggeoscienceworld.org

Isotope fractionation, the partitioning of isotopes between two substances, is fundamental to interpreting the isotopic composition of sulfate. Under equilibrium conditions, the heavier sulfur isotope (³⁴S) is enriched in the higher oxidation state, meaning sulfate minerals are expected to be enriched in ³⁴S relative to sulfide (B99878) minerals. usgs.gov However, the slow kinetics of sulfur and oxygen isotope exchange reactions at low temperatures often prevent isotopic equilibrium from being reached. usgs.gov This kinetic effect means that the isotopic composition of sulfate minerals can preserve a record of the sources and processes that initially formed the dissolved sulfate. usgs.gov

During microbial sulfate reduction, the lighter sulfur isotope (³²S) is preferentially utilized, leading to an increase in the sulfur isotopic composition (δ³⁴S) of the residual sulfate. frontiersin.org The oxygen isotope composition of sulfate (δ¹⁸O) is also affected by microbial activity, with oxygen atoms exchanging between intermediate sulfur species and ambient water. frontiersin.org The relationship between δ³⁴S and δ¹⁸O in the residual sulfate pool can provide insights into sulfate reduction rates and mechanisms. frontiersin.org

The fractionation of sulfur isotopes during dissimilatory sulfate reduction is influenced by various factors, including sulfate concentration and the specific enzymatic pathways involved. nih.govacs.org For instance, the enzyme Adenosine-5'-phosphosulfate (APS) reductase, involved in sulfate reduction, has been shown to fractionate ³⁴S/³²S by approximately 20‰. acs.org

A study on the abiotic and bacterial oxidation of sphalerite (ZnS) found no significant sulfur isotope fractionation in aerobic experiments. usgs.gov However, the oxygen isotope enrichment factor (ε¹⁸O) between sulfate and water was consistent across both aerobic and anaerobic conditions, suggesting a common rate-limiting step involving a sulfite (B76179) intermediate. usgs.gov

Table 1: Sulfur Isotope Fractionation in Sulfate Minerals

System Isotope Fractionation (Δmineral-sulfate) Temperature (°C) Reference
Gypsum-dissolved sulfate +1.65 ‰ Ambient Thode and Monster (1965) geoscienceworld.org

The distinct isotopic signatures of sulfate from different sources allow it to be used as a powerful tracer in environmental studies. usgs.govgeoscienceworld.orgusgs.gov By analyzing the δ³⁴S and δ¹⁸O values of sulfate in water, researchers can identify and quantify the contributions from various natural and anthropogenic sources. nih.govresearchgate.net

Potential sources of sulfate contamination in water environments include atmospheric deposition, fertilizers, detergents, evaporite dissolution, and pyrite (B73398) oxidation, each having a characteristic range of δ³⁴S and δ¹⁸O values. nih.gov For example, sulfate originating from the dissolution of Permian evaporites will have a different isotopic signature than sulfate produced from the oxidation of pyrite in mining areas. usgs.gov This allows for the tracing of groundwater contributions to base flow in river systems. usgs.gov

Dual isotope analysis (δ³⁴S and δ¹⁸O) is particularly effective in distinguishing between different sulfate sources and understanding the biogeochemical processes affecting sulfur cycling. nih.gov For instance, in a coal mining area, this technique can help differentiate between sulfate originating from coal gangue leaching and that from other sources. nih.gov

Table 2: Typical δ³⁴S Values of Sulfate from Various Sources

Source δ³⁴S Range (‰) Reference
Atmospheric Deposition -3 to +12 nih.gov
Fertilizers -7 to +21 nih.gov
Detergents -3.2 to +25.8 nih.gov
Evaporites -14 to +35 nih.gov
Pyrite Oxidation -15 to +4 nih.gov

The isotopic composition of sulfate preserved in sedimentary rocks, such as in evaporite deposits, provides a valuable record of past environmental conditions. redalyc.orgmdpi.com Variations in the δ³⁴S of marine sulfate through geological time reflect changes in the global sulfur cycle, which are closely linked to shifts in atmospheric oxygen levels. mdpi.com

For example, the analysis of sulfur isotopes in Paleocene gypsum deposits has helped to reconstruct the sulfur isotopic composition of ancient seawater and identify potential oxidation events during that epoch. mdpi.com The difference in sulfur isotope values between sulfates and sulfides (Δ³⁴S) in sedimentary rocks can be used to estimate ancient marine sulfate concentrations, offering insights into the oxygenation of the Earth's surface. researchgate.net

The presence of sulfate-reducing bacteria early in Earth's history influenced the isotopic composition of sulfur in the oceans. youtube.com The degree of fractionation they produced was dependent on the availability of sulfate, which in turn was linked to atmospheric oxygenation and the weathering of sulfide minerals. youtube.com Therefore, the sulfur isotope record in ancient rocks serves as a proxy for the evolution of life and the environment. youtube.com

Spectroscopic Characterization of Sulfate

Spectroscopic techniques are instrumental in determining the molecular structure and chemical environment of the sulfate ion in various materials.

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the local atomic and electronic structure of sulfur-containing materials. princeton.eduwikipedia.org The technique can be divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). princeton.edu

Sulfur K-edge XANES is particularly sensitive to the oxidation state of sulfur. iucr.orgesrf.fr The energy of the absorption edge shifts to higher values with an increasing formal oxidation state. princeton.eduesrf.fr For instance, there is a significant energy shift of about 12-15 eV between reduced sulfur compounds (like sulfides) and sulfur in the +6 oxidation state, as found in sulfate. iucr.orgesrf.fr This allows for the clear differentiation of sulfate from other sulfur species. princeton.edugeoscienceworld.org The shape of the XANES spectrum also provides information about the local coordination environment and bonding of the sulfur atom. esrf.fr

XANES has been widely used to characterize and quantify sulfur species in complex natural materials such as silicate (B1173343) glasses, minerals, and coals. geoscienceworld.org It can be used to identify the presence of sulfate as a secondary phase in various materials, which is important for understanding their stability and performance. kit.edu For example, a spurious peak around 2482 eV in the S K-edge XANES spectra of some sulfide minerals can indicate surface oxidation to sulfate. geoscienceworld.org

Table 3: Sulfur K-edge XANES Absorption Edge Energies for Different Oxidation States

Sulfur Compound Type Oxidation State Approximate K-edge Energy (eV) Reference
Sulfides (e.g., Chalcopyrite) -2 2469.5 geoscienceworld.org
Sulfate (e.g., Gypsum) +6 2482 geoscienceworld.org

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides complementary information on the molecular structure and bonding of the this compound. princeton.edu The free this compound (SO₄²⁻), with tetrahedral symmetry, has four fundamental vibrational modes. geoscienceworld.orgdtic.mil In the solid state, such as in sulfate minerals, the symmetry is often lowered, which can result in the appearance of all four modes in the spectrum and the splitting of degenerate modes. geoscienceworld.org

Mid-infrared (IR) spectroscopy is a useful tool for distinguishing between different sulfate minerals. geoscienceworld.org The positions and relative intensities of the vibrational bands are sensitive to the mineral's chemistry and hydration state. geoscienceworld.org For example, the ν₃ (asymmetric stretch) and ν₄ (asymmetric bend) modes of the this compound are typically observed in the IR spectra of sulfate-bearing minerals. geoscienceworld.org The presence of water of hydration in minerals like gypsum can be identified by characteristic O-H stretching and bending modes. proquest.com

Raman spectroscopy is also widely used for the characterization of sulfate minerals. researchgate.net The most intense band in the Raman spectrum of sulfates is typically the ν₁ (symmetric stretch) mode. researchgate.net The positions of the various vibrational modes can be influenced by the cation present in the sulfate mineral. researchgate.net For instance, in the barite and anhydrite group of minerals, the frequency of the ν₁ mode decreases as the atomic mass of the cation increases. researchgate.net

Table 4: Fundamental Vibrational Modes of the Aqueous this compound

Mode Description Approximate Wavenumber (cm⁻¹) Activity Reference
ν₁ Symmetric stretch ~983 Raman active geoscienceworld.org
ν₂ Symmetric bend ~450 Raman active geoscienceworld.org
ν₃ Asymmetric stretch ~1105 IR active geoscienceworld.org
ν₄ Asymmetric bend ~611 IR active geoscienceworld.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Sulfated Molecules

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of sulfated molecules. While nuclei like ¹H and ¹³C are commonly used, ³³S NMR offers direct insight into the local environment of the sulfate group, although its application faces challenges. nih.gov The ³³S isotope has a low natural abundance (0.76%) and a low gyromagnetic ratio, which results in low intrinsic sensitivity. nih.govrsc.org Furthermore, as a quadrupolar nucleus (spin I = 3/2), ³³S often produces broad spectral lines, complicating analysis. nih.gov

Despite these difficulties, advancements in NMR technology, particularly the use of high-field spectrometers and magic angle spinning (MAS) for solid-state samples, have significantly enhanced the utility of ³³S NMR. rsc.orgresearchgate.net Solid-state ³³S MAS NMR studies on inorganic sulfates have shown that quadrupolar coupling is often the dominant line-broadening mechanism. researchgate.net Researchers have established a general correlation between the magnitude of the nuclear electric quadrupolar coupling constant (Cq) and the distortion of the sulfate tetrahedron, specifically the difference in S-O bond distances. researchgate.net

In the context of complex biological molecules like heparan sulfate (HS), NMR techniques (primarily ¹H and ¹³C) are invaluable for determining how sulfation patterns influence molecular conformation and biological function. nih.govresearchgate.net By analyzing NMR parameters such as chemical shifts, spin-spin coupling constants (³J), and Nuclear Overhauser Effects (NOEs), scientists can shed light on the three-dimensional structure of these molecules. nih.govresearchgate.net For instance, studies on synthetic HS oligosaccharide analogues have revealed that sulfation at specific positions can lead to significant, long-range conformational changes in the polysaccharide backbone, which are not localized to the site of modification. nih.gov The analysis of coupling constants, such as ³J(H1,H2), provides information about the dihedral angles and thus the geometry of the glycosidic linkages. nih.govresearchgate.net

Table 1: Selected ³³S NMR Parameters for Inorganic Sulfate Compounds

CompoundMagnetic Field (T)Quadrupolar Coupling Constant (Cq) (MHz)Reference
KAl(SO₄)₂·12H₂O17.6Not Reported researchgate.net
Anhydrous Sulfates17.6Up to 2.05 researchgate.net
Ettringite (Ca₆Al₂(SO₄)₃(OH)₁₂·26H₂O)9.4 and 20.0Not Reported (3 distinct S sites identified) rsc.org

Chromatographic and Other Advanced Separation Techniques

Chromatographic methods are central to the separation and quantification of sulfate ions from complex matrices. Ion chromatography (IC) is a widely used and robust technique for sulfate analysis in various samples, including water and biological fluids. olympianwatertesting.comresearchgate.netnih.gov IC separates ions based on their affinity for an ion-exchange stationary phase. olympianwatertesting.com Modern IC systems, often employing suppressed conductivity detection, provide high sensitivity and selectivity for sulfate determination. nih.gov Variations of the IC method have been developed for specific applications, such as a procedure for quantifying sulfate in complex carbohydrates, which uses pyrolysis to liberate the sulfate followed by single-column IC to avoid interference from other ions like phosphate (B84403) and chloride. nih.gov

High-Performance Liquid Chromatography (HPLC) offers another versatile platform for sulfate analysis. helixchrom.com Different detection methods can be coupled with HPLC to suit various analytical needs. For instance, HPLC with Evaporative Light Scattering Detection (ELSD) is a reliable method for quantifying common anions, including sulfate, in artesian water. helixchrom.com Another approach involves using a permanently coated C18 column with indirect UV detection for the rapid determination of sulfate in water samples. researchgate.net

For even greater sensitivity and specificity, particularly in complex biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is emerging as a powerful tool. olympianwatertesting.comnih.gov This technique combines the separation power of liquid chromatography with the precise mass identification capabilities of tandem mass spectrometry. olympianwatertesting.com LC-MS/MS has been successfully used to quantify inorganic sulfate in serum, providing an alternative to more traditional methods and confirming conditions like hyposulfatemia in patients with genetic disorders. nih.gov Other advanced separation techniques like capillary electrophoresis have also been applied for sulfate analysis in water. olympianwatertesting.com

Table 2: Comparison of Chromatographic Techniques for Sulfate Analysis

TechniquePrincipleCommon DetectorTypical ApplicationReference
Ion Chromatography (IC)Ion-exchange separationConductivity, UVWater quality monitoring, biological fluids, complex carbohydrates olympianwatertesting.comresearchgate.netnih.govnih.gov
High-Performance Liquid Chromatography (HPLC)Reversed-phase or mixed-mode separationEvaporative Light Scattering (ELSD), UVAnalysis of anions in drinking water helixchrom.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separation followed by mass-to-charge ratio detectionMass SpectrometerQuantification in serum and other biological matrices olympianwatertesting.comnih.gov
Capillary Electrophoresis (CE)Separation based on electrophoretic mobilityUV, ConductivityWater analysis olympianwatertesting.com

Development of Novel Sulfate Sensing and Measurement Tools

The demand for rapid, real-time, and in-situ sulfate monitoring has driven the development of innovative sensing and measurement technologies beyond traditional laboratory methods. One significant advancement is the creation of genetically encoded biosensors. nih.gov For example, a sensor named FLIP-SP (Fluorescent Indicator Protein for Sulfate) was engineered using Fluorescence Resonance Energy Transfer (FRET). nih.gov This sensor, constructed from a sulfate-binding protein flanked by two fluorescent proteins, allows for the non-invasive, real-time measurement of sulfate concentrations within living prokaryotic and eukaryotic cells, offering a valuable tool for studying metabolic flux. nih.gov

Spectroscopic methods are also being adapted for novel sensing applications. Raman spectroscopy, which measures the vibrational modes of molecules, has been investigated for detecting dissolved sulfate in sediment pore water. mdpi.com To enhance the sensitivity of this technique, novel approaches such as using a Liquid Core Optical Fiber (LCOF) have been proposed, which was found to increase the Raman signal of sulfate by more than tenfold compared to conventional setups. mdpi.com Another spectroscopic technique, mid-infrared (MIR) spectroscopy, combined with chemometric models, is being developed for the rapid and non-destructive quantification of sulfate content in soil, which is crucial for both agriculture and engineering. mdpi.com

Furthermore, new electrochemical and physical sensors are being designed for specific environmental and industrial applications. A reusable microwave-based sensor operating in the GHz frequency range has been demonstrated for monitoring strontium sulfate scale formation in seawater, a significant issue in the oil industry. nih.gov This sensor shows selective sensitivity to changes in strontium ion concentration, allowing for early detection of scaling conditions. nih.gov For atmospheric monitoring, a novel sulfur dioxide (SO₂) sonde has been developed by modifying existing ozonesonde technology. copernicus.org This single-sonde system can directly measure vertical profiles of SO₂, a key precursor to atmospheric sulfate aerosols, from sources like volcanic eruptions and industrial emissions. copernicus.org

Table 3: Overview of Novel Sulfate Sensing Technologies

TechnologySensing PrincipleKey FeatureApplication AreaReference
FLIP-SP BiosensorFluorescence Resonance Energy Transfer (FRET)Genetically encoded for real-time, in-vivo measurementCellular biology, metabolic studies nih.gov
Enhanced Raman SpectroscopyMolecular vibrational scatteringSignal enhancement using Liquid Core Optical Fiber (LCOF)Geochemical analysis of pore water mdpi.com
Mid-Infrared (MIR) SpectroscopyInfrared light absorptionRapid, non-destructive analysisSoil science, agriculture mdpi.com
GHz Microwave SensorChange in resonance frequencyReusable, selective for scale-forming ionsIndustrial monitoring (oil and gas) nih.gov
SO₂ SondeElectrochemical cellDirect measurement of atmospheric SO₂ profilesAtmospheric science, volcanology copernicus.org

Biochemical and Molecular Biology Research on Sulfate

Sulfate (B86663) Activation Pathways (e.g., PAPS synthesis)

The biological utilization of the sulfate ion for the modification of various molecules is contingent upon its initial activation into a high-energy donor molecule. This process, known as the sulfate activation pathway, culminates in the synthesis of 3'-phosphoadenosine 5'-phosphosulfate (PAPS), the universal sulfonate donor for all sulfotransferase reactions. uq.edu.auoup.com The synthesis of PAPS from inorganic sulfate is a two-step enzymatic process that requires ATP. nih.govpnas.org

The first step involves the adenylation of sulfate, where the enzyme ATP sulfurylase (ATPS) catalyzes the reaction between ATP and inorganic sulfate to form adenosine (B11128) 5'-phosphosulfate (APS) and pyrophosphate. nih.govpnas.org In the second step, the enzyme APS kinase phosphorylates the 3'-hydroxyl group of the adenosine moiety of APS, using another molecule of ATP, to produce PAPS and ADP. nih.govpnas.org

In simpler organisms, these two enzymatic activities are carried out by separate proteins. pnas.org However, in higher organisms, including mammals, these two functions are combined into a single bifunctional polypeptide known as PAPS synthetase (PAPSS). pnas.orgnih.govuniprot.org This bifunctional enzyme often utilizes a channeling mechanism to efficiently transfer the intermediate APS from the sulfurylase active site to the kinase active site. pnas.org Humans have two isoforms of this enzyme, PAPSS1 and PAPSS2. nih.gov Mutations in the PAPSS2 gene are known to cause developmental disorders like spondyloepimetaphyseal dysplasia in humans and brachymorphism in mice, highlighting the critical role of this pathway. pnas.orgnih.govsci-hub.se

The subcellular localization of these activation pathways can vary. While long assumed to occur in the cytosol, studies have shown that human PAPSS1 can accumulate in the nucleus, suggesting a nuclear sulfation pathway may exist. nih.govsci-hub.se In plants, isoforms of ATP sulfurylase and APS kinase are found in both the cytoplasm and chloroplasts, where sulfate assimilation also occurs. nih.govresearchgate.net The by-product of PAPS-dependent sulfation reactions, 3'-phosphoadenosine 5'-phosphate (PAP), is subsequently dephosphorylated to AMP, a crucial step as PAP accumulation can have various physiological effects. nih.gov

Table 1: Key Enzymes in the PAPS Synthesis Pathway

Enzyme EC Number Function Substrates Products
ATP sulfurylase 2.7.7.4 Catalyzes the synthesis of APS from ATP and sulfate. pnas.orguniprot.org ATP, Sulfate (SO₄²⁻) Adenosine 5'-phosphosulfate (APS), Diphosphate
APS kinase 2.7.1.25 Catalyzes the phosphorylation of APS to form PAPS. pnas.orguniprot.org APS, ATP 3'-phosphoadenosine 5'-phosphosulfate (PAPS), ADP

| PAPS synthetase (bifunctional) | - | A single polypeptide with both ATP sulfurylase and APS kinase activities in higher organisms. pnas.orgnih.gov | ATP, Sulfate (SO₄²⁻) | PAPS, Diphosphate, ADP |

Enzymology of Sulfate Transfer and Hydrolysis (Sulfotransferases, Sulfatases)

Once activated as PAPS, the sulfate group can be transferred to a wide array of acceptor molecules or removed from already sulfated compounds. These processes are primarily managed by two major classes of enzymes: sulfotransferases and sulfatases. nih.gov

Sulfotransferases (SULTs) are a supergene family of transferase enzymes that catalyze the transfer of a sulfo group (SO₃⁻) from the donor molecule, PAPS, to a hydroxyl or amino group on an acceptor substrate. oup.comwikipedia.org This reaction, known as sulfonation or sulfation, generally increases the water solubility of the substrate, often altering its biological activity and facilitating its excretion. oup.com SULTs are involved in numerous biological processes, including detoxification of xenobiotics, hormone regulation, and the modification of proteins and complex carbohydrates. oup.comresearchgate.net There are many distinct members of the SULT family, which are broadly categorized into cytosolic enzymes and membrane-associated enzymes. researchgate.net

Sulfatases are enzymes that catalyze the reverse reaction: the hydrolysis of sulfate esters, which involves the removal of a sulfate group from a substrate. nih.govresearchgate.net This desulfation is essential for the homeostasis of the body and plays a critical role in processes like the degradation of glycosaminoglycans and the regulation of steroid hormone activity. researchgate.net For catalytic activity, sulfatases require a unique post-translational modification within their active site, where a specific cysteine or serine residue is converted into a Cα-formylglycine (FGly) residue. nih.gov This modification is carried out by formylglycine-generating enzymes (FGEs). nih.gov

Both sulfotransferases and sulfatases possess highly conserved structural folds despite their opposing functions. nih.gov The balance between their activities is crucial for maintaining appropriate levels of sulfated molecules within cells and tissues.

Table 2: Comparison of Sulfotransferases and Sulfatases

Feature Sulfotransferases (SULTs) Sulfatases
Primary Function Catalyze the transfer of a sulfo group from a donor to an acceptor. wikipedia.org Catalyze the hydrolysis (removal) of a sulfate group from a substrate. researchgate.net
Co-substrate/Donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS). researchgate.net Water (hydrolysis).
General Reaction R-OH + PAPS → R-O-SO₃⁻ + PAP. R-O-SO₃⁻ + H₂O → R-OH + SO₄²⁻.
Biological Role Biosynthesis, detoxification, hormone regulation, modification of biopolymers. researchgate.net Degradation of sulfated molecules, regulation of hormone activity. researchgate.net

| Active Site Feature | Binding sites for PAPS and the acceptor molecule. | Requires a Cα-formylglycine (FGly) residue for catalysis. nih.gov |

Molecular Mechanisms of Sulfate Transport

Sulfate is a hydrophilic anion and cannot freely diffuse across the lipid bilayers of cellular membranes. Its movement into and out of cells, as well as between subcellular compartments, is mediated by specific integral membrane proteins known as sulfate transporters. researchgate.netnih.govoup.com These transporters are essential for controlling the flux of sulfate and maintaining sulfate homeostasis. nih.gov

Genes encoding sulfate transporters have been identified in a wide range of organisms, from bacteria to plants and animals. nih.gov Many of these transporters belong to the major facilitator superfamily of proteins and are predicted to have a structure with 12 membrane-spanning domains. nih.govrothamsted.ac.uk They typically function as H⁺/SO₄²⁻ co-transporters, utilizing the proton gradient across the membrane to drive sulfate uptake. nih.govrothamsted.ac.uk

Sulfate transporters can be classified based on their affinity for sulfate:

High-affinity transporters: These are crucial for sulfate uptake from the environment, especially when external sulfate concentrations are low. In plants, for instance, high-affinity transporters like SULTR1;1 and SULTR1;2 are primarily expressed in the roots for uptake from the soil. researchgate.net

Low-affinity transporters: These are generally involved in the internal transport of sulfate between different tissues and cells. An example in plants is SULTR2;1, which is involved in loading sulfate into the vascular tissues for transport from the roots to the shoots. oup.com

The expression and function of sulfate transporter genes are tightly regulated. nih.govoup.com This regulation occurs at both the transcriptional and post-transcriptional levels and is highly responsive to the sulfur status of the organism. researchgate.netnih.govoup.com When sulfate is scarce, the expression of high-affinity transporters is typically upregulated to maximize uptake. Conversely, when sulfate is abundant, their expression is down-regulated to prevent excessive accumulation. oup.comnih.gov In addition to the plasma membrane, specific transporters are also located on the membranes of organelles like the vacuole and chloroplasts to manage subcellular sulfate distribution and storage. nih.govoup.com

Role of Sulfate in Biopolymer Modification (e.g., Polysaccharide Sulfates)

The covalent attachment of sulfate groups is a significant post-translational modification that alters the structure and function of various biopolymers, most notably polysaccharides. mdpi.com Sulfation introduces negatively charged sulfate groups onto the polysaccharide backbone, converting them into polyanions. mdpi.comrsc.org This modification profoundly changes their physicochemical properties, including charge density, conformation, and solubility, which in turn enhances or confers new biological activities. rsc.orgresearchgate.net

Sulfated polysaccharides are widespread in nature, particularly in marine algae (seaweeds) and in the extracellular matrix of animals. rsc.orgnih.gov The presence of sulfate groups is critical for their biological functions. For example, the negative charges allow these polysaccharides to interact with positively charged biomolecules like proteins, including growth factors, enzymes, and cell surface receptors. rsc.orgresearchgate.net

Key examples of sulfated polysaccharides and their functions include:

Heparin and Heparan Sulfate: These are glycosaminoglycans that exhibit potent anticoagulant activity. mdpi.com Their high density of sulfate groups allows them to bind and activate antithrombin, a protein that inhibits blood clotting enzymes.

Chondroitin (B13769445) Sulfate: A vital component of cartilage, chondroitin sulfate contributes to the tissue's resistance to compression and has anti-inflammatory properties. mdpi.com

Carrageenan: Extracted from red seaweed, carrageenans are used extensively in the food industry as gelling and stabilizing agents. nih.gov Their biological activities, including anticoagulant and antiviral properties, are influenced by the number and position of their sulfate groups. rsc.orgnih.gov

The process of chemically modifying polysaccharides by adding sulfate groups can be achieved through various methods, such as the chlorosulfonic acid-pyridine method and the sulfur trioxide-pyridine method. mdpi.comresearchgate.net The degree of sulfation (DS) and the position of the sulfate groups are critical determinants of the resulting biological activity. researchgate.net Studies have shown that higher sulfate content often correlates with enhanced anticoagulant, antiviral, and antitumor activities. researchgate.net

Table 3: Examples of Biologically Active Sulfated Polysaccharides

Polysaccharide Source Key Biological Activity
Heparin Animal tissues (e.g., mast cells) Anticoagulant, antithrombotic. mdpi.com
Chondroitin Sulfate Animal cartilage Anti-inflammatory, supports joint health. mdpi.com
Carrageenan Red seaweeds Anticoagulant, antiviral, gelling agent. rsc.orgnih.gov
Fucoidan Brown seaweeds Anticoagulant, antitumor, immunomodulatory.

| Ulvan | Green seaweeds | Antioxidant, immunomodulatory, food packaging biopolymer. nih.gov |

Genetic and Genomic Basis of Sulfate Metabolism

The entire process of sulfate transport, activation, transfer, and hydrolysis is orchestrated by a specific set of genes. Advances in genetics and genomics have been instrumental in identifying these genes and understanding their roles in both normal physiology and disease. uq.edu.au The molecular processes of sulfate biology are encoded by genes for sulfate transporters, PAPS synthetases, sulfotransferases, and sulfatases. uq.edu.au

Sulfate Transporter Genes: In humans, genes from the SLC26A family encode sulfate transporters. For example, mutations in the SLC26A2 gene are responsible for a group of skeletal disorders known as chondrodysplasias, including diastrophic dysplasia (DTD), due to impaired sulfate uptake by chondrocytes. uq.edu.au

PAPS Synthetase Genes: As previously mentioned, humans have two genes, PAPSS1 and PAPSS2, that encode the bifunctional enzyme for PAPS synthesis. uq.edu.au Mutations in PAPSS2 lead to brachymorphism in mice and spondyloepimetaphyseal dysplasia in humans, characterized by abnormal skeletal development due to undersulfation of cartilage proteoglycans. uq.edu.aupnas.org

Sulfotransferase (SULT) Genes: The SULTs are encoded by a large supergene family. In humans, these include the SULT1, SULT2, and SULT4 families, comprising at least thirteen distinct members. oup.com These genes show wide tissue distribution and are critical for detoxification and hormone metabolism. oup.com Genetic variations (polymorphisms) in SULT genes can affect an individual's capacity to metabolize drugs and other xenobiotics.

Sulfatase Genes: Humans have numerous sulfatase genes (e.g., IDS, ARSB, STS), and mutations in these are linked to several lysosomal storage diseases, where the inability to degrade sulfated compounds leads to their accumulation and subsequent cellular damage. uq.edu.au

Genomic analyses in microorganisms, such as sulfate-reducing bacteria and archaea, have revealed the diversity of pathways and genes involved in sulfur metabolism. nih.gov These studies have identified conserved gene clusters, such as the dsr genes essential for dissimilatory sulfite (B76179) reductase, and unique proteins associated with sulfate reduction. nih.govfrontiersin.org Comparative genomics provides a broader perspective on the evolution and versatility of energy metabolism strategies in these organisms. nih.gov The sequencing of bacterial genomes has also helped identify homologues of genes involved in the assimilation of organosulfur compounds. oup.com

Table 4: Selected Human Genes in Sulfate Metabolism and Associated Pathologies

Gene Protein Product Function Associated Disorder(s)
SLC26A2 Sulfate Transporter Transports sulfate across the cell membrane. Diastrophic dysplasia (DTD) and other chondrodysplasias. uq.edu.au
PAPSS2 PAPS Synthetase 2 Catalyzes the synthesis of the universal sulfate donor, PAPS. uq.edu.au Spondyloepimetaphyseal dysplasia, Brachymorphism (in mice). uq.edu.aupnas.org
CHST3 Carbohydrate Sulfotransferase 3 Transfers sulfate to carbohydrates, particularly in cartilage. Spondyloepiphyseal dysplasia with congenital joint dislocations. uq.edu.au
IDS Iduronate-2-Sulfatase Degrades heparan sulfate and dermatan sulfate. Hunter syndrome (Mucopolysaccharidosis type II). uq.edu.au

| ARSA | Arylsulfatase A | Degrades sulfatides. | Metachromatic leukodystrophy. uq.edu.au |

Environmental Engineering and Process Research for Sulfate Management

Remediation Strategies for Sulfate-Contaminated Sites

Groundwater Sulfate (B86663) Remediation Approaches

Research into managing sulfate contamination in groundwater explores several key remediation strategies, each with distinct mechanisms and performance characteristics.

Biological Sulfate Reduction (BSR): This anaerobic process leverages sulfate-reducing bacteria (SRB) to convert sulfate (SO₄²⁻) into sulfide (B99878) (S²⁻), typically using organic compounds as electron donors. Studies indicate high removal efficiencies, often exceeding 90%, under optimized conditions iwaponline.comwwjournal.irmdpi.com. For instance, a pilot plant demonstrated an 87% COD removal efficiency, with SRB activity contributing to a 90% reduction in sludge production iwaponline.com. Sulfate reduction rates can vary, with reported figures of 0.27 to 0.92 mg SO₄²⁻/L per day achieved using sugarcane bagasse as a substrate researchgate.net. Bioregeneration of sulfate-laden ion exchange resins has also demonstrated capacities of up to 107 mg SO₄²⁻/g after 24 hours of regeneration researchgate.net.

Ion Exchange: This method employs anion exchange resins to capture sulfate ions from water. Research focuses on the capacity, selectivity, and regeneration efficiency of various resins. Strong base anion exchange resins, such as AmberSep™ 400 SO₄, exhibit a total exchange capacity of ≥ 1.40 eq/L dupont.com. Studies suggest that strong base resins generally offer higher sulfate adsorption capacities compared to weak base resins mdpi.com. Specific resins have shown capacities ranging from 80.3 mg SO₄/g resin for flotation process water mdpi.com to 1.59–2.13 meq/g on a mass basis for different anion exchange resins nih.gov.

Adsorption: Various adsorbent materials, including activated alumina (B75360), are investigated for their ability to remove sulfate through adsorption. Research evaluates adsorption capacity, kinetics, and the influence of parameters like pH and temperature. While activated alumina is noted for its high adsorption capacity for silica (B1680970) (up to 625 mg/g) mdpi.com, its specific sulfate adsorption capacities are less frequently detailed in the provided research snippets. However, its affinity for anions suggests potential for sulfate removal, with studies indicating that sulfate competition can reduce the adsorption capacity for other contaminants like arsenic epa.gov.

Precipitation: Chemical precipitation involves adding cations, such as calcium (via lime) or barium, to form insoluble sulfate salts like gypsum (CaSO₄) or barite (BaSO₄). Research indicates that lime precipitation can reduce sulfate concentrations significantly, for example, from 13,000 mg/L to 1600 mg/L wolkersdorfer.info. Advanced precipitation methods have achieved sulfate removal efficiencies exceeding 98% ekb.eg. However, the solubility of gypsum limits the lowest achievable sulfate concentration, typically around 1500 mg/L researchgate.net.

Table 1: Groundwater Sulfate Remediation Approaches - Performance Metrics

MethodTypical Performance MetricRange/Value ReportedSource(s)
Biological ReductionSulfate Removal Efficiency90-98% iwaponline.comwwjournal.irmdpi.com
Biological ReductionSulfate Reduction Rate0.27-0.92 mg SO₄²⁻/L/day (bagasse substrate) researchgate.net
Ion ExchangeCapacity (Strong Base Resin)≥ 1.40 eq/L (AmberSep™ 400 SO₄) dupont.com
Ion ExchangeCapacity (Specific Resin)80.3 mg SO₄/g resin mdpi.com
Ion ExchangeAnion Exchange Capacity (Mass)1.59-2.13 meq/g (various resins) nih.gov
Precipitation (Lime)Sulfate Concentration Reduction13,000 mg/L to 1600 mg/L wolkersdorfer.info
Precipitation (Advanced)Sulfate Removal Efficiency>98% ekb.eg

Industrial Applications of Sulfate Chemistry (Research Perspective)

Sulfate chemistry plays a critical role in various industrial applications, from material science to the management of industrial waste streams. Research in these areas focuses on understanding and optimizing sulfate's behavior.

Sulfate in Material Science and Engineering (e.g., Cement, Plasterboard)

Cement: Sulfate ions are fundamental to cement chemistry. Gypsum (calcium sulfate dihydrate) is commonly added to Portland cement to regulate its setting time by reacting with calcium aluminates to form ettringite. Research indicates that gypsum content influences the hydration rate of belite cement, promoting early-age hydration while potentially reducing it at later stages researchgate.net. A significant concern is sulfate attack, where external sulfate ingress into hardened concrete leads to expansive reactions, causing cracking and material degradation. Studies modeling this phenomenon suggest that cements with higher C₃A content are more susceptible to sulfate attack researchgate.netmdpi.com. For instance, concrete expansion due to sulfate attack can be substantial, with strains reaching up to 9.2% observed in specimens exposed to 5% sodium sulfate solution over 60 days mdpi.com. Higher sulfate concentrations have also been linked to increased ettringite formation and greater macroscopic fragmentation under impact conditions frontiersin.org.

Plasterboard: Gypsum (calcium sulfate dihydrate) is the primary component of plasterboard. The manufacturing process involves calcining gypsum to form calcium sulfate hemihydrate, which then rehydrates to create a solid, set matrix. Research in this field often investigates the optimization of calcination processes and the hydration kinetics of gypsum, which involves distinct stages of dissolution and dihydrate precipitation josbrouwers.com.

Table 2: Material Science and Engineering: Sulfate Impact on Concrete

Phenomenon/ParameterEffect of Sulfate AttackQuantitative Data/ObservationSource(s)
Ettringite FormationIncreased formation leading to internal expansion and cracking.Higher sulfate concentration leads to increased ettringite (AFt) content. frontiersin.org
Concrete ExpansionSignificant strain development, causing deterioration.Strains up to 9.2% reported with 5% sodium sulfate content over 60 days. mdpi.com
Dynamic Peak StrainIncreases with increasing sulfate concentration.Trend noted; specific quantitative values not detailed in snippet. frontiersin.org
Hydration Rate (Belite Cement)Influenced by gypsum content; increases early-age hydration, decreases later-age.Effect described; specific quantitative values not detailed in snippet. researchgate.net

Sulfate Management in Oil and Gas Industry (Scale Prevention)

Scale Formation and Inhibition: In oil and gas operations, the deposition of insoluble sulfate scales, notably barium sulfate (BaSO₄) and strontium sulfate (SrSO₄), poses a significant challenge. These scales precipitate when incompatible waters mix or due to pressure and temperature changes, leading to reduced flow rates and equipment damage. Research efforts are directed towards developing effective scale inhibitors to prevent this deposition. Studies have demonstrated high inhibition efficiencies for novel scale inhibitors; for example, a polymer-based inhibitor achieved 89.1% efficiency in preventing barium sulfate scale formation under specific laboratory conditions (160 mg/L, pH 7, 70 °C) mdpi.comresearchgate.net. In deepwater environments, scale inhibition effectiveness can be temperature-dependent, with some inhibitors showing reduced performance at lower temperatures (e.g., 5°C) compared to higher temperatures (e.g., 95°C). However, advanced inhibitor packages aim for high efficacy across a range of conditions, with one new package demonstrating over 89% effectiveness for barium sulfate precipitation prevention regardless of temperature, mixing ratio, or barium concentration ije.iroffshore-mag.com.

Table 3: Oil & Gas Scale Inhibitor Effectiveness

Inhibitor Type / Study FocusScale TypeReported EffectivenessConditionsSource(s)
Polymer-based inhibitorBarium Sulfate (BaSO₄)89.1%160 mg/L, pH 7, 70 °C mdpi.comresearchgate.net
New inhibitor packageBarium Sulfate (BaSO₄)>89%Any temperature, mixing ratio, Ba concentration ije.ir
DETPMP vs S-PMA (Temperature)Barium Sulfate (BaSO₄)Reduced efficacy at low temp (5°C) for DETPMP5°C vs 95°C offshore-mag.com

Sulfate in Industrial Wastewater Treatment Research

Treatment Technologies: Industrial wastewater frequently contains elevated sulfate concentrations, necessitating efficient removal technologies. Research encompasses biological sulfate reduction, chemical precipitation, and membrane-based processes.

Biological Treatment: Similar to groundwater remediation, biological sulfate reduction using SRB is a prominent research area for industrial effluents. Studies report high sulfate removal efficiencies, often exceeding 90%, under optimized operational parameters. For instance, one system achieved a sulfate removal efficiency of 93.0 ± 1.3% mdpi.com. In the treatment of battery wastewater, lime precipitation yielded over 97% sulfate removal efficiency mdpi.com. For acid mine drainage, SRB utilizing bagasse as an electron donor demonstrated sulfate removal rates between 55% and 91% nih.gov.

Chemical Precipitation: Precipitation using lime (calcium hydroxide) or other calcium/aluminum compounds is a widely researched method. Lime precipitation has been shown to reduce sulfate concentrations from 13,000 mg/L to 1600 mg/L wolkersdorfer.info, while advanced precipitation techniques have reported efficiencies above 98% ekb.eg. However, gypsum precipitation is limited by its solubility, typically leaving residual sulfate concentrations around 1500 mg/L researchgate.net.

Membrane Processes: Nanofiltration (NF) and reverse osmosis (RO) are being explored for sulfate removal from industrial wastewater. NF membranes can achieve high sulfate rejection rates, generally ranging from 93% to 98%, depending on the specific membrane used reminewater.eu. Research indicates that certain NF membranes can achieve over 97% rejection of magnesium sulfate mdpi.com and initially up to 99.5% rejection of sodium sulfate, though this can decrease to approximately 88% over a year with appropriate pre-treatment researchgate.net. Other studies highlight NF membranes like NF270 and DL-NF achieving over 98% sulfate rejection mdpi.com.

Table 4: Industrial Wastewater Sulfate Removal Technologies - Performance

TechnologyTypical Performance MetricRange/Value ReportedSource(s)
Biological Sulfate ReductionSulfate Removal Efficiency90-98% iwaponline.comwwjournal.irmdpi.com
Biological Sulfate ReductionSulfate Removal (AMD)55-91% (SRB with bagasse) nih.gov
Chemical Precipitation (Lime)Sulfate Concentration Reduction13,000 mg/L to 1600 mg/L wolkersdorfer.info
Chemical Precipitation (Adv.)Sulfate Removal Efficiency>98% ekb.eg
Nanofiltration (NF)Sulfate Rejection93-98% (membrane dependent) reminewater.eu
Nanofiltration (NF)Sodium Sulfate Rejection99.5% to ~88% (over 1 year with pre-treatment) researchgate.net
Nanofiltration (NF)Sulfate Rejection>98% (NF270, DL-NF membranes) mdpi.com
Nanofiltration (NF)Magnesium Sulfate Rejection>97% (NF90 membrane) mdpi.com

Compound List:

Sulfate ion (SO₄²⁻)

Gypsum (CaSO₄·2H₂O)

Calcium sulfate (CaSO₄)

Barium sulfate (BaSO₄)

Strontium sulfate (SrSO₄)

Ettringite (calcium sulfoaluminate hydrate)

Hydrogen sulfide (H₂S)

Sulfide (S²⁻)

Chloride (Cl⁻)

Nitrate (NO₃⁻)

Magnesium sulfate (MgSO₄)

Sodium sulfate (Na₂SO₄)

Calcium hydroxide (B78521) (Ca(OH)₂)

Calcium carbonate (CaCO₃)

Sodium chloride (NaCl)

Silica (SiO₂)

Iron sulfide (FeS)

Calcium aluminate (C₁₂A₇)

Ye'elimite (C₄A₃S)

Calcium silicate (B1173343) (C₂S, C₃S)

Peroxydisulfate (S₂O₈²⁻)

Lime (CaO)

Slaked lime (Ca(OH)₂)

Sodium aluminate (NaAlO₂)

Phosphonate acid

Hydrochloric acid

Isopropyl alcohol

Ammonium chloride

Theoretical and Computational Studies of Sulfate Ion

Quantum Chemical Calculations of Sulfate (B86663) Structure and Reactivity

Quantum chemical calculations are fundamental for elucidating the intrinsic properties of the sulfate ion at an atomic level. These methods, such as Density Functional Theory (DFT) and ab initio calculations, allow researchers to determine precise structural parameters, electronic distributions, and vibrational characteristics, which are key to understanding its chemical behavior.

Calculations employing methods like DFT with basis sets such as B3LYP/6-311G have revealed the this compound to possess a highly symmetrical, near-tetrahedral structure imist.ma. The sulfur-oxygen (S-O) bond lengths are consistently calculated to be around 1.46–1.52 Å imist.ma, with experimental data from techniques like Large Angle X-ray Scattering (LAXS) corroborating S-O bond lengths around 1.495(6) Å capes.gov.br. The O-S-O bond angles are approximately 109°, indicative of its tetrahedral geometry imist.ma. These calculations also provide detailed information about the electron distribution within the ion, highlighting the electronegativity of oxygen atoms and the distribution of charge, which influences its interactions with other species ijpsat.orgmdpi.comrsc.org.

Vibrational spectroscopy, often interpreted with the aid of quantum chemical calculations, provides further structural validation. The this compound exhibits characteristic vibrational modes, notably the asymmetric stretching vibration (ν₃), which is sensitive to its local environment and can be accurately predicted computationally researchgate.netresearchgate.net. Ab initio calculations, including the consideration of d-orbitals, have also been crucial in accurately describing the bonding within the this compound, emphasizing the role of these orbitals in its electronic structure rsc.org. These computational studies are vital for predicting the ion's reactivity, such as its propensity to act as a nucleophile or its involvement in redox processes under specific theoretical conditions mdpi.com.

Table 1: Key Structural and Vibrational Properties from Quantum Chemical Calculations

PropertyValue(s)Method/Basis Set (Example)Reference(s)
S-O Bond Length~1.46–1.52 ÅDFT B3LYP/6-311G imist.ma
1.495(6) ÅQMCF MD + LAXS capes.gov.br
O-S-O Bond Angle~109° (tetrahedral)DFT B3LYP/6-311G imist.ma
Vibrational Modeν₃ (asymmetric stretching)IR/Raman Spectroscopy researchgate.netresearchgate.net
Hydration Number~11-12 water moleculesQMCF MD + LAXS capes.gov.brresearchgate.net
Water Ligand Residence Time~2.57 psQMCF MD capes.gov.br

Molecular Dynamics Simulations of Sulfate Interactions

Molecular Dynamics (MD) simulations are indispensable for understanding the dynamic behavior and interactions of the this compound in solution, particularly its hydration. By simulating the motion of atoms and molecules over time, MD provides atomic-level insights into solvation shells, ion-water interactions, and the formation of ion pairs.

MD simulations, often coupled with quantum mechanical methods (QM/MM), reveal that the this compound is surrounded by a well-defined hydration shell consisting of approximately 11 to 12 water molecules capes.gov.brresearchgate.netacs.orgnih.govtib.eu. Each oxygen atom of the this compound typically coordinates about three water molecules, forming a tetrahedral arrangement within the first solvation layer acs.orgnih.govtib.eu. The residence time of these water molecules in the sulfate's hydration shell is found to be around 2.57 ps, indicating a relatively stable but dynamic interaction capes.gov.br. These simulations also explore the dynamics of water molecules within these shells, noting how they differ from bulk water due to the ion's presence osti.gov.

Furthermore, MD studies investigate the formation of ion pairs between sulfate and cations like Mg²⁺. Simulations identify different geometries, including solvent-shared ion pairs (SIPs), solvent-shared-separated ion pairs (SSIPs), and fully ion-paired (FIP) species, characterized by specific distances between the ions acs.orgnih.gov. For instance, SIPs with Mg²⁺ can occur at distances of approximately 0.55 nm acs.orgnih.gov. The development and refinement of accurate force fields for the this compound are crucial for the reliability of these MD simulations, enabling the calculation of properties such as solvation free energies and association constants for ion pairs osti.govacs.org.

Table 2: Molecular Dynamics Simulation Insights into Sulfate Hydration

FeatureValue(s)Simulation Type / DetailsReference(s)
First Hydration Shell Size~11-12 water moleculesMD, QMCF MD capes.gov.brresearchgate.netacs.orgnih.govtib.eu
Water Molecules per SO₄²⁻ O~3MD acs.orgnih.govtib.eu
Solvent-Shared Ion Pair (SIP)S···Mg²⁺ distance: ~0.55 nmMD acs.orgnih.gov
Solvent-Shared Ion Pair (SSIP)S···Mg²⁺ distance: ~0.7 nmMD acs.orgnih.gov
Fully Ion-Paired (FIP)S···Mg²⁺ distance: >0.8 nmMD acs.orgnih.gov
Water Ligand Residence Time~2.57 psQMCF MD capes.gov.br

Biogeochemical Cycle Modeling and Prediction

Computational models play a vital role in understanding and predicting the behavior of the this compound within complex biogeochemical cycles, most notably the sulfur cycle. These models integrate physical, chemical, and biological processes to simulate the transport, transformation, and fate of sulfate in various Earth systems.

Models of sulfate transport in watersheds and soils focus on factors such as contact times between ions and soil materials, flow paths, and soil moisture conditions, acknowledging that adsorption onto soil can limit or delay sulfate mobility usda.gov. In atmospheric science, models simulate the formation, transport, and deposition of sulfate aerosols, which are critical for air quality and climate studies. These models often incorporate processes like sulfur dioxide oxidation, advection-diffusion, and wet/dry deposition nasa.govnih.gov. For example, coupled atmosphere-ocean general circulation models (GCMs) are used to simulate stratospheric sulfate aerosol geoengineering scenarios pnnl.gov.

In marine environments, reaction-transport models are employed to study sulfate reduction rates, which are fundamental to the sulfur cycle and linked to carbon, oxygen, and phosphorus cycles geoscienceworld.orgfrontiersin.org. These models often incorporate microbial kinetics and isotope fractionation to understand past and present sulfur dynamics. On geological timescales, models like GEOCARBSULFOR are used to reconstruct oceanic sulfate concentrations throughout the Phanerozoic, considering inputs from weathering, volcanic degassing, and hydrothermal activity, and outputs via sulfide (B99878) and sulfate burial geoscienceworld.orggeoscienceworld.org. Furthermore, reactive transport models are applied to assess the impact of sulfate on materials, such as external sulfate attack on mortars, by simulating ion diffusion and chemical equilibrium researchgate.net. Models also investigate the influence of sulfate on subsurface processes, including microbial sulfate reduction in underground hydrogen storage mdpi.comresearchgate.net.

Table 3: Biogeochemical Cycle Modeling Approaches for Sulfate

Model Type/ApproachFocus AreaKey Processes ModeledExample Application/EnvironmentReference(s)
Reaction-Transport ModelsSulfate reduction, sulfide oxidation, solute transportMicrobial sulfate reduction rates, S-isotope fractionation, porewater solute gradients, advection-diffusionMarine sediments, subsurface reservoirs geoscienceworld.orgfrontiersin.orgmdpi.comacs.org
Atmospheric ModelsSulfate aerosol formation, transport, depositionSO₂ oxidation, nucleation scavenging, advection-diffusion, wet/dry deposition, emissionStratosphere, troposphere nasa.govnih.govpnnl.gov
Global/Ocean ModelsOceanic sulfate concentration, sulfur cycle over geological timeWeathering, volcanic degassing, hydrothermal inputs, sulfide/sulfate burial, sulfate reductionGlobal oceans, Phanerozoic time geoscienceworld.orggeoscienceworld.org
Geochemical ModelsSulfate attack on materials, mineral-fluid interactionsChemical equilibrium, Gibbs energy minimization, multi-ionic diffusion, mineral dissolution/precipitationMortars, aquifers researchgate.netresearchgate.net

Emerging Research Frontiers and Future Perspectives

Interdisciplinary Approaches in Sulfate (B86663) Research

The complexity of sulfate's role in the environment necessitates research that transcends traditional disciplinary boundaries. mdpi.com The integration of knowledge and techniques from various scientific fields is crucial for addressing multifaceted challenges related to the sulfate ion. pressbooks.pubnih.gov This shift towards interdisciplinary and transdisciplinary research fosters innovation by merging diverse perspectives and methodologies. mdpi.comscirp.org

A key area of collaboration is the intersection of geochemistry and microbiology. geoscienceworld.org Understanding the intricate interplay between sulfate-transforming microorganisms and their geological surroundings is essential for predicting and managing sulfur cycling in environments ranging from deep-sea sediments to terrestrial soils. geoscienceworld.orgresearchgate.net For instance, the study of sulfate minerals in hydrothermal and low-temperature environments benefits from a combined approach that considers crystallography, geochemical properties, and microbial interactions. minsocam.orgunl.edu Such collaborations lead to a more holistic understanding of processes like the formation of acid mine drainage and the biogeochemical cycling of metals. minsocam.org

Furthermore, the integration of social and physical sciences is becoming more important, particularly in projects aimed at environmental remediation and sustainable resource management. scirp.org By including non-academic stakeholders in the research process, transdisciplinary approaches can lead to more effective and socially relevant solutions to problems like sulfate contamination in water resources. pressbooks.pub This collaborative model, which moves beyond simple multidisciplinary compilation to a more integrated interdisciplinary and transdisciplinary framework, is essential for solving complex problems where a single scientific field's knowledge is insufficient. pressbooks.pubscirp.org

Table 1: Examples of Interdisciplinary Collaborations in Sulfate Research

Cooperating Disciplines Research Focus Potential Impact
Geochemistry & Microbiology Investigating microbial mediation of sulfate mineral precipitation and dissolution. geoscienceworld.orgresearchgate.net Improved models for ore deposit formation and bioremediation strategies. minsocam.org
Environmental Engineering & Analytical Chemistry Developing novel sensors for real-time sulfate monitoring in industrial wastewater. More efficient process control and pollution prevention. saltworkstech.comnih.gov
Oceanography & Molecular Biology Studying the genetics of sulfate-reducing bacteria in marine oxygen minimum zones. nih.gov Enhanced understanding of global carbon and sulfur cycles. the-microbiologist.com
Agricultural Science & Soil Science Assessing the impact of sulfate deposition on soil health and crop productivity. Sustainable agricultural practices and mitigation of soil acidification. asm.org

Novel Sulfate-Transforming Microorganisms and Pathways

The microbial world's role in the global sulfur cycle continues to reveal new complexities. Researchers are uncovering previously unknown microorganisms and metabolic pathways involved in sulfate transformation, challenging existing models and opening up new possibilities for biotechnology and environmental management. asm.orggeomar.de

Recent discoveries have expanded the known diversity of sulfate-reducing prokaryotes (SRPs). asm.org While traditionally studied in anoxic marine sediments, SRPs are now recognized as active and diverse members of terrestrial ecosystems, including various soil types. asm.org Metagenomic and culture-dependent approaches are helping to identify enigmatic sulfate reducers, such as members of the Acidobacteriota phylum, which may play a significant role in the terrestrial sulfur cycle. asm.org The discovery of a 518-million-year-old microbial fossil, Qingjiangonema cambria, has provided insights into the ancient origins and adaptive evolution of sulfate-reducing bacteria in response to Earth's oxygenation events. the-microbiologist.com

Research is also elucidating novel metabolic pathways for both sulfate reduction and oxidation. The two primary pathways for sulfate reduction are assimilatory and dissimilatory. nih.govresearchgate.net In assimilatory sulfate reduction (ASR), which occurs in a wide range of organisms, sulfate is reduced for the biosynthesis of sulfur-containing amino acids like cysteine and methionine. nih.govresearchgate.net Dissimilatory sulfate reduction (DSR), characteristic of sulfate-reducing bacteria (SRB), uses sulfate as a terminal electron acceptor for energy conservation, producing hydrogen sulfide (B99878) as a major end product. nih.govfrontiersin.org

Key enzymes in the DSR pathway include ATP sulfurylase, which activates sulfate to adenosine (B11128) 5'-phosphosulfate (APS), and APS reductase, which reduces APS to sulfite (B76179). researchgate.netresearchgate.net The final step, the reduction of sulfite to sulfide, is catalyzed by the dissimilatory sulfite reductase (Dsr) complex. researchgate.netresearchgate.net Recent studies have focused on the intricate roles of proteins like DsrC in linking sulfite reduction to energy conservation. geomar.de Conversely, novel sulfur oxidation pathways are also being identified. For example, researchers have discovered a pathway in Hyphomicrobium denitrificans that links the oxidation of the organic compound dimethylsulfide (DMS) to the inorganic compound thiosulfate (B1220275), identifying thiosulfate as a key intermediate en route to sulfate. nih.gov

Table 2: Key Pathways in Microbial Sulfate Transformation

Pathway Primary Function Key Enzymes/Processes Organism Type Final Product
Assimilatory Sulfate Reduction (ASR) Biosynthesis of sulfur-containing amino acids. nih.govresearchgate.net ATP sulfurylase, APS reductase, Sulfite reductase. nih.gov Widespread in bacteria, archaea, and plants. nih.govresearchgate.net Cysteine, Methionine. nih.gov
Dissimilatory Sulfate Reduction (DSR) Anaerobic respiration (energy conservation). nih.govfrontiersin.org ATP sulfurylase (Sat), APS reductase (Apr), Dissimilatory sulfite reductase (Dsr). researchgate.netresearchgate.net Specialized sulfate-reducing prokaryotes (SRPs). frontiersin.org Hydrogen Sulfide (H₂S). nih.gov
Sulfide Oxidation (e.g., sox pathway) Energy generation from reduced sulfur compounds. frontiersin.org Sox multienzyme complex (SoxXA, SoxYZ, SoxB, SoxCD). frontiersin.org Sulfur-oxidizing bacteria. nih.gov Sulfate (SO₄²⁻). nih.gov
Thiosulfate Disproportionation Cometabolism in some sulfate reducers. researchgate.net N/A Marine sulfate-reducing bacteria. researchgate.net Sulfate (SO₄²⁻) and Sulfide (S²⁻). researchgate.net

Advancements in In-Situ Sulfate Monitoring

The ability to measure sulfate concentrations accurately and in real-time within a specific environment (in-situ) is critical for a wide range of applications, from industrial process control to environmental monitoring. saltworkstech.comscispace.com Recent technological advancements have led to the development of innovative sensors and analytical methods that overcome the limitations of traditional laboratory-based techniques like gravimetric analysis and ion chromatography. tamu.eduolympianwatertesting.com

One of the most significant areas of progress is in the development of novel sensors. Researchers have fabricated flexible, low-cost, laser-inscribed sensors capable of real-time detection of sulfate ions in water. mq.edu.auresearchgate.net These sensors often use electrochemical impedance spectroscopy to detect changes in resistance and reactance corresponding to sulfate concentration, offering high sensitivity and rapid response times. mq.edu.auresearchgate.net Another approach involves ion-selective sensors, such as the "ScaleSense" technology, which can operate in challenging, high-TDS (total dissolved solids) waters and across wide pH and temperature ranges. saltworkstech.com

For biological and environmental applications, microelectrodes and genetically encoded biosensors are emerging as powerful tools. nih.govmdpi.com Scientists have successfully developed sulfate-selective microelectrodes with tip diameters of around 20 micrometers, allowing for detailed profiling of sulfate reduction activity within wastewater biofilms. mdpi.comnih.gov When used in conjunction with hydrogen sulfide microsensors, these tools provide a much clearer picture of in-situ sulfur cycling. mdpi.comnih.gov Furthermore, FRET (fluorescence resonance energy transfer)-based, genetically encoded sensors, named FLIP-SP, have been engineered to monitor sulfate levels non-invasively inside living prokaryotic and eukaryotic cells, offering new possibilities for understanding the regulation of sulfate flux in metabolic networks. nih.gov

These advancements are moving beyond laboratory prototypes to integrated, portable systems. By combining novel sensors with Internet of Things (IoT) technology, it is possible to create devices that can transmit real-time data to a cloud server, enabling continuous and remote monitoring of sulfate levels in water bodies. mq.edu.auresearchgate.net

Table 3: Comparison of Modern In-Situ Sulfate Monitoring Techniques

Technique Principle Advantages Limitations
Laser-Inscribed Interdigitated Sensors Electrochemical Impedance Spectroscopy. mq.edu.auresearchgate.net Low cost, flexible, rapid response, suitable for IoT integration. mq.edu.auresearchgate.net Potential for interference from other ions. olympianwatertesting.com
Ion-Selective Sensors (e.g., ScaleSense) Potentiometric or other selective ion measurement. saltworkstech.com Robust in high-TDS, high-temperature, and wide pH environments. saltworkstech.com Specificity can vary; may require periodic calibration.
Sulfate-Selective Microelectrodes Ion-selective electrode potentiometry at a micro-scale. mdpi.com High spatial resolution, enables profiling in biofilms. mdpi.comnih.gov Fragile, requires specialized equipment for positioning and measurement.
FRET-Based Biosensors (FLIP-SP) Fluorescence Resonance Energy Transfer upon sulfate binding. nih.gov Non-invasive, real-time measurement in living cells, high specificity. nih.gov Requires genetic modification of the organism being studied.

Q & A

Q. What are the standard analytical methods for quantifying sulfate ions in aqueous solutions, and how do their sensitivities compare?

Sulfate ions are commonly analyzed via ion chromatography (IC) with suppressed conductivity detection , leveraging their high molar conductivity (160 S·cm²/mol) and full dissociation in solution for optimal sensitivity . Alternative methods include hydrophilic interaction liquid chromatography (HILIC), though retention times vary significantly depending on column ion-exchange groups. Reversed-phase and ion-exclusion chromatography are generally unsuitable due to insufficient retention . Sensitivity comparisons should account for hydration effects (3.1 water molecules per sulfate ion) and ionic radius (230 pm), which influence detection limits .

Q. How can researchers differentiate sulfate (SO₄²⁻) from sulfite (SO₃²⁻) ions in mixed-anion systems?

Differentiation requires confirmatory tests such as:

  • Precipitation : Add BaCl₂; sulfate forms BaSO₄ (insoluble in HCl), while sulfite forms BaSO₃ (soluble in HCl with SO₂ evolution) .
  • Redox reactions : Sulfite reduces iodine (I₂ → I⁻) in acidic conditions, whereas sulfate does not .
  • Spectroscopic techniques : X-ray absorption near-edge structure (XANES) spectroscopy at the sulfur K-edge can distinguish oxidation states (sulfate: +6; sulfite: +4) .

Advanced Research Questions

Q. How can experimental design address contradictions in sulfate solubility data across studies?

Contradictions often arise from:

  • Sample heterogeneity : Use standardized subsampling protocols (e.g., drying, inert impurity removal) and report incremental sampling steps to minimize preparation errors .
  • Ionic strength effects : Activity coefficients vary with solution composition; use Davies or Pitzer equations to adjust solubility predictions .
  • Validation : Cross-validate results with multiple techniques (e.g., IC, gravimetry, XANES) and report error propagation for critical parameters like diffusion coefficients (1.07 mm²/ms) .

Q. What methodologies optimize this compound transport in electrodialytic systems for potassium sulfate synthesis?

Key factors include:

  • Current density : 20–30 mA/cm² maximizes product purity (per GB20406-2006 standards) while minimizing K⁺ ion loss .
  • Sulfate source : Ammonium sulfate (NH₄)₂SO₄ reduces energy costs compared to H₂SO₄ .
  • Molar ratios : Higher NH₄⁺:K⁺ ratios enhance substitution efficiency but increase NH₄⁺ contamination; model ion flux using Nernst-Planck equations to balance yield and purity .

Q. How does this compound hydration structure influence its reactivity in aqueous geochemical systems?

The sulfate hydration shell (Δr = 43 pm) stabilizes its tetrahedral geometry, reducing nucleophilic attack susceptibility. X-ray diffraction and molecular dynamics simulations reveal symmetric hydration models (Fig. 2 in ), which correlate with slower ligand-exchange kinetics compared to less-hydrated ions like nitrate. Hydration effects must be incorporated into density functional theory (DFT) models to predict sulfate adsorption on mineral surfaces .

Methodological Challenges

Q. How can researchers mitigate interference from spectator ions in sulfate reaction studies?

  • Net ionic equations : Eliminate non-participating ions (e.g., Na⁺, K⁺) to focus on reactive species (e.g., Ba²⁺ + SO₄²⁻ → BaSO₄) .
  • Selective masking agents : Use EDTA to chelate interfering cations (e.g., Ca²⁺, Mg²⁺) in colorimetric assays .
  • Chromatographic separation : Employ IC with hydroxide eluents to resolve sulfate from co-eluting anions like phosphate .

Q. What statistical approaches resolve discrepancies in sulfate thermochemical data (e.g., ΔfH°)?

  • Error-weighted averaging : Combine data from multiple sources (e.g., NIST compilations, calorimetry) with uncertainty estimates .
  • Linear combination fitting (LCF) : Apply tools like ATHENA to deconvolute overlapping spectral features in XANES datasets .
  • Sensitivity analysis : Identify parameters (e.g., hydration number, ionic radius) with the largest impact on calculated Gibbs free energy .

Educational and Conceptual Pitfalls

Q. Why do students struggle with this compound concepts, and how can curricula address this?

Common issues include confusion between ionic/covalent bonding and sulfate/sulfite oxidation states. Remedial strategies:

  • Reinforce foundational skills : Emphasize writing ionic formulas (e.g., SO₄²⁻ vs. S₂O₃²⁻) and balancing redox reactions .
  • Contextualize analysis : Link sulfate detection to real-world applications (e.g., environmental monitoring, cement chemistry) .

Emerging Research Directions

Q. How can machine learning improve this compound transport models in complex matrices?

Train algorithms on datasets combining:

  • Ionic conductivity (λ₀) and diffusion coefficients (D) .
  • XANES spectral libraries for oxidation state identification .
  • Electrodialysis parameters (current density, flow rates) .
    Validate models against experimental ion-clustering data (e.g., K⁺•SO₄²⁻ interactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.